molecular formula C7H14N2O7S2 B11928040 5-Hydroxytoluene-2,4-disulphonic acid diammonium

5-Hydroxytoluene-2,4-disulphonic acid diammonium

Cat. No.: B11928040
M. Wt: 302.3 g/mol
InChI Key: VZYSXQPGUOWJGF-UHFFFAOYSA-N
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Description

5-Hydroxytoluene-2,4-disulphonic acid diammonium is a useful research compound. Its molecular formula is C7H14N2O7S2 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O7S2

Molecular Weight

302.3 g/mol

IUPAC Name

azane;4-hydroxy-6-methylbenzene-1,3-disulfonic acid

InChI

InChI=1S/C7H8O7S2.2H3N/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11;;/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14);2*1H3

InChI Key

VZYSXQPGUOWJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O.N.N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 5-Hydroxytoluene-2,4-disulphonic acid diammonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytoluene-2,4-disulphonic acid diammonium is a substituted aromatic organic compound. Its structure, featuring a phenol, a toluene backbone, and two sulfonic acid groups neutralized with ammonia, suggests a complex and informative spectral profile. Understanding its characteristics through UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological processes. This guide provides a predictive overview of its spectral properties and the methodologies for their acquisition.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound based on the analysis of its functional groups.

Table 1: Predicted UV-Vis Spectral Data
ParameterPredicted ValueRationale
SolventWater or MethanolThe compound is expected to be polar and soluble in polar solvents.
λmax 1~220-240 nmAttributed to π → π* transitions of the substituted benzene ring.
λmax 2~270-290 nmAttributed to n → π* transitions, influenced by the hydroxyl and sulfonic acid groups.
Table 2: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3500-3200Broad, StrongO-H stretch (phenolic, hydrogen-bonded)Hydroxyl
3200-3000Broad, MediumN-H stretchAmmonium
3100-3000MediumAromatic C-H stretchBenzene Ring
2960-2850Weak-MediumAliphatic C-H stretchMethyl
1610-1585Medium-StrongC=C aromatic ring stretchBenzene Ring
1500-1400Medium-StrongC=C aromatic ring stretchBenzene Ring
1260-1150StrongAsymmetric S=O stretchSulfonic Acid
1080-1010StrongSymmetric S=O stretchSulfonic Acid
~1200StrongC-O stretch (phenolic)Hydroxyl
900-675StrongAromatic C-H out-of-plane bendBenzene Ring
Table 3: Predicted ¹H NMR Spectral Data (in D₂O)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-8.0Singlet1HAromatic H (position 3 or 6)
~7.0-7.5Singlet1HAromatic H (position 3 or 6)
~2.2-2.5Singlet3HMethyl H (CH₃)

Note: The signals for the phenolic -OH and ammonium -NH₄⁺ protons are expected to exchange with D₂O and may not be observed or may appear as a broad singlet.

Table 4: Predicted ¹³C NMR Spectral Data (in D₂O)
Chemical Shift (δ, ppm)Assignment
~150-160C-OH (aromatic)
~140-150C-SO₃H (aromatic, ipso-carbon)
~130-140C-SO₃H (aromatic, ipso-carbon)
~125-135Aromatic CH
~115-125Aromatic CH
~110-120C-CH₃ (aromatic)
~20-25CH₃

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as deionized water or methanol. A typical concentration is in the range of 1-10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the solvent used for sample preparation and use it as a blank to zero the instrument.[1]

  • Measurement: Fill a matched quartz cuvette with the sample solution. Place the cuvette in the sample holder.

  • Scan: Scan the sample across a wavelength range of 200-400 nm.[2]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

For a solid sample, the KBr pellet method is recommended for high-quality spectra.[3]

  • Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[3]

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a small, transparent pellet.[3]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Measurement: Place the KBr pellet in the sample holder.

  • Scan: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterium oxide (D₂O), in an NMR tube. Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift calibration.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.[5]

    • Typical parameters include a 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.[5][6]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the respective nuclei in the molecule.[7][8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample Compound: This compound Prep_UV Dissolve in UV-transparent solvent Sample->Prep_UV Prep_IR Grind with KBr and press pellet Sample->Prep_IR Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR UV_Vis UV-Vis Spectroscopy Prep_UV->UV_Vis IR FTIR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy Prep_NMR->NMR Data_UV Absorbance Spectrum UV_Vis->Data_UV Data_IR Transmittance Spectrum IR->Data_IR Data_NMR FID Signal NMR->Data_NMR Interpret_UV Identify λmax Data_UV->Interpret_UV Interpret_IR Assign Functional Groups Data_IR->Interpret_IR Process_NMR Fourier Transform, Phasing, Baseline Correction Data_NMR->Process_NMR Interpret_NMR Determine Chemical Shifts & Structure Process_NMR->Interpret_NMR Final Structural Elucidation & Purity Assessment Interpret_UV->Final Interpret_IR->Final Interpret_NMR->Final

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the standard methods for their experimental determination. Researchers are encouraged to use this information as a starting point for their own empirical investigations.

References

Unveiling the Research Potential of 5-Hydroxytoluene-2,4-disulphonic acid diammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 5-Hydroxytoluene-2,4-disulphonic acid diammonium. While direct research on this specific compound is limited, its close structural relationship to Policresulen, a known inhibitor of the Dengue virus (DENV) NS2B/NS3 protease, presents a significant and immediate avenue for investigation in antiviral drug discovery. This document outlines the core findings related to Policresulen's anti-DENV activity, provides detailed experimental protocols for relevant assays, and explores other potential research applications based on the compound's chemical structure, such as its potential as a chelating agent and an antioxidant.

Introduction: A Tale of a Promising Impurity

This compound is recognized as an impurity in the production of Policresulen, a polycondensation product of meta-cresolsulfonic acid and formaldehyde. Policresulen is utilized as a topical hemostatic and antiseptic agent. The structural similarity between this compound and the monomeric units of Policresulen suggests that it may share similar biological activities, making it a compound of interest for further research.

A pivotal study by Wu et al. (2015) identified Policresulen as a potent inhibitor of the Dengue virus NS2B/NS3 protease, a crucial enzyme for viral replication. This discovery positions this compound as a lead compound for the development of novel anti-Dengue therapeutics.

Core Application: Anti-Dengue Virus Research

The primary and most well-documented potential application of this compound lies in the field of virology, specifically in the development of inhibitors against the Dengue virus.

Mechanism of Action: Targeting the NS2B/NS3 Protease

The Dengue virus, a member of the Flaviviridae family, produces a single polyprotein that must be cleaved by viral and host proteases to release functional viral proteins. The viral NS2B/NS3 protease is responsible for several of these cleavages and is therefore essential for viral replication.

Policresulen has been shown to be a competitive inhibitor of the DENV2 NS2B/NS3 protease. Molecular docking and site-directed mutagenesis studies have indicated that it interacts with key amino acid residues in the enzyme's active site, specifically Gln106 and Arg133, through hydrogen bonding. Given its structural similarity, this compound is hypothesized to interact with the protease in a similar manner.

DENV_Protease_Inhibition cluster_virus Dengue Virus Replication Cycle cluster_drug Inhibitor Action Polyprotein Viral Polyprotein NS2B_NS3 NS2B/NS3 Protease Polyprotein->NS2B_NS3 Cleavage Structural_Proteins Structural Proteins NS2B_NS3->Structural_Proteins NonStructural_Proteins Non-Structural Proteins NS2B_NS3->NonStructural_Proteins Assembly Virion Assembly Structural_Proteins->Assembly Replication Viral RNA Replication NonStructural_Proteins->Replication Replication->Assembly Inhibitor 5-Hydroxytoluene-2,4-disulphonic acid diammonium Inhibitor->NS2B_NS3 Inhibition Protease_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5) - DENV NS2B/NS3 Protease - Fluorogenic Substrate (e.g., Boc-Gly-Arg-Arg-AMC) - Test Compound (this compound) start->prepare_reagents add_components In a 96-well plate, add: 1. Assay Buffer 2. Test Compound (various concentrations) 3. DENV NS2B/NS3 Protease prepare_reagents->add_components pre_incubation Pre-incubate at 37°C for 15 minutes add_components->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate incubation Incubate at 37°C for 60 minutes add_substrate->incubation read_fluorescence Measure fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) incubation->read_fluorescence calculate_inhibition Calculate percent inhibition and IC50 value read_fluorescence->calculate_inhibition end End calculate_inhibition->end Logical_Relationships cluster_applications Potential Research Applications cluster_properties Structural Features Main_Compound 5-Hydroxytoluene-2,4-disulphonic acid diammonium Policresulen_Impurity Impurity of Policresulen Main_Compound->Policresulen_Impurity Sulfonic_Acid_Groups Sulfonic Acid Groups Main_Compound->Sulfonic_Acid_Groups Phenolic_Hydroxyl Phenolic Hydroxyl Group Main_Compound->Phenolic_Hydroxyl Antiviral Antiviral (Anti-Dengue) Chelation Metal Chelation Antioxidant Antioxidant Policresulen_Impurity->Antiviral leads to Sulfonic_Acid_Groups->Chelation suggests Phenolic_Hydroxyl->Antioxidant suggests

mechanism of action of sulfonated aromatic compounds in chemical analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Sulfonated Aromatic Compounds in Chemical Analysis

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the pivotal roles sulfonated aromatic compounds play in modern chemical analysis. By leveraging their unique chemical properties—a hydrophobic aromatic ring coupled with a strongly acidic, permanently anionic sulfonate group—these molecules serve as powerful tools in various separation and analysis techniques. We will delve into the core mechanisms of action in ion-exchange chromatography, ion-pair chromatography, and capillary electrophoresis, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding.

Core Concept: The Sulfonated Aromatic Moiety

The functionality of sulfonated aromatic compounds in chemical analysis stems from the sulfonic acid group (-SO₃H) attached to an aromatic ring. The sulfonate group is highly acidic, with a pKa typically less than 1, meaning it exists as a negatively charged anion (-SO₃⁻) across the entire practical pH range used in analytical separations. This permanent negative charge is the key to its function in ion-based separation techniques. The aromatic backbone provides a rigid, hydrophobic scaffold that can be incorporated into polymer resins or used to modulate interactions in reversed-phase systems.

The synthesis of these compounds is most commonly achieved through electrophilic aromatic sulfonation, where an aromatic compound reacts with sulfur trioxide (SO₃), often in the presence of sulfuric acid.

G cluster_reagents Reagent Generation H2SO4_1 2 H₂SO₄ SO3 SO₃ (Electrophile) H2SO4_1->SO3 Equilibrium H3O H₃O⁺ H2SO4_1->H3O Equilibrium HSO4 HSO₄⁻ H2SO4_1->HSO4 Equilibrium Benzene Aromatic Ring (Benzene) Sigma Arenium Ion Intermediate (Sigma Complex) Benzene->Sigma + SO₃ (Slow) Product Benzenesulfonic Acid Sigma->Product - H⁺ (Fast) HSO4_2 HSO₄⁻ H2SO4_2 H₂SO₄ HSO4_2->H2SO4_2 Proton Transfer

Caption: General mechanism of electrophilic aromatic sulfonation.

Application in Ion-Exchange Chromatography (IEC)

In IEC, sulfonated aromatic compounds are fundamental to the creation of strong cation exchange (SCX) stationary phases. The mechanism relies on the covalent immobilization of these compounds onto a solid support, typically a porous polymer matrix of polystyrene-divinylbenzene (PS-DVB).

Mechanism of Action

The PS-DVB copolymer beads are sulfonated to introduce -SO₃⁻ groups onto the aromatic rings of the polymer backbone.[1][2] These fixed, negatively charged sites create a stationary phase that can reversibly interact with and retain positively charged analytes (cations) from a sample solution.[3] The separation is based on the strength of the electrostatic interactions between the analytes and the sulfonate groups. Analytes with a higher positive charge and/or smaller hydrated radius will interact more strongly and be retained longer on the column. Elution is typically achieved by increasing the ionic strength or decreasing the pH of the mobile phase, which disrupts the electrostatic binding and releases the analytes.[4][5]

Caption: Analyte interaction with a sulfonated cation exchange resin.

Data Presentation

The ion-exchange capacity, a measure of the number of exchangeable ions per gram of dry resin, is a critical parameter. It is directly related to the degree of sulfonation of the polymer matrix.

Sulfonation Time (min)Ion-Exchange Capacity (meq/g)
00.00
302.55
603.51
1204.15
2104.52
Data adapted from a study on the preparation of sulfonated styrene-divinylbenzene resins. The exact values can vary based on reaction conditions.[6][7]
Experimental Protocol: Separation of Peptides by SCX-HPLC

This protocol outlines a general procedure for the separation of a peptide mixture using a strong cation exchange column with a phenyl sulfonic acid functional group.[8]

  • Column: Strong Cation Exchange (SCX) Column (e.g., Luna 5 µm SCX 100 Å, 250 x 4.6 mm) with phenyl sulfonic acid ligands.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5 : Acetonitrile (75:25, v/v).

  • Mobile Phase B (Eluent): 20 mM Potassium Phosphate, pH 2.5, 0.5 M Potassium Chloride : Acetonitrile (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 215 nm.

  • Sample Preparation: Reconstitute the peptide mixture (e.g., bradykinin mixture) in water and dilute with Mobile Phase A before injection.

  • Procedure: a. Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved. b. Inject the prepared sample (e.g., 20 µL). c. Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the bound peptides. d. After elution, re-equilibrate the column with 100% Mobile Phase A for a minimum of 10 column volumes before the next injection.

Application in Ion-Pair Chromatography (IPC)

In reversed-phase HPLC (RP-HPLC), highly polar and ionic analytes are often poorly retained on nonpolar stationary phases (like C18). Sulfonated aromatic compounds, particularly alkylbenzene sulfonates or simple alkyl sulfonates, are used as ion-pairing reagents in the mobile phase to enhance the retention of cationic analytes.[9][10]

Mechanism of Action

The precise mechanism of ion-pair chromatography is debated, with two primary models proposed, and it is likely that both contribute to the separation to varying degrees.[11]

  • Model 1: Ion-Pair Formation in Mobile Phase: The anionic sulfonate reagent (R-SO₃⁻) forms a neutral, stoichiometric ion pair with the cationic analyte (A⁺) in the aqueous-organic mobile phase. This neutral complex is more hydrophobic than the free analyte and can partition onto the nonpolar stationary phase, thus increasing its retention.

  • Model 2: Dynamic Ion Exchanger Formation: The hydrophobic alkyl or aromatic portion of the sulfonate reagent adsorbs onto the surface of the reversed-phase packing. This creates a dynamic, in-situ ion-exchange surface with the negatively charged sulfonate groups oriented towards the mobile phase. Cationic analytes are then retained via electrostatic interactions with this modified surface. For alkyl sulfonates, this is considered the main mechanism.[11]

G cluster_model1 Model 1: Ion-Pair Formation in Mobile Phase cluster_model2 Model 2: Dynamic Ion Exchanger Formation A1 Cationic Analyte (A⁺) C1 Neutral Ion-Pair (A⁺R-SO₃⁻) A1->C1 Forms in Mobile Phase B1 Sulfonate Reagent (R-SO₃⁻) B1->C1 Forms in Mobile Phase D1 C1->D1:f1 Partitions onto Stationary Phase B2 Sulfonate Reagent (R-SO₃⁻) D2 B2->D2:f0 Adsorbs via Hydrophobic Tail A2 Cationic Analyte (A⁺) A2->D2:f0 Binds via Electrostatic Interaction

Caption: The two proposed mechanisms for ion-pair chromatography.

Data Presentation

The retention of analytes is strongly influenced by the hydrophobicity of the ion-pairing reagent. Increasing the alkyl chain length of the sulfonate reagent increases its adsorption to the stationary phase, leading to greater retention of the cationic analyte.

Ion-Pairing ReagentAnalyteRetention Time (t_R, min)
No Ion-Pair ReagentAtenolol1.5
No Ion-Pair ReagentIndapamide5.8
0.1% w/v Octane Sulfonic AcidAtenolol2.0
0.1% w/v Octane Sulfonic AcidIndapamide6.1
Data adapted from a study on the simultaneous estimation of Atenolol (a basic drug) and Indapamide. The increase in retention for the basic analyte Atenolol is clearly visible.[12]
Experimental Protocol: Analysis of Basic Drugs using IPC-HPLC

This protocol describes a method for the simultaneous analysis of Atenolol and Indapamide using an alkyl sulfonate as an ion-pairing agent.[12]

  • Column: Reversed-Phase C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% (w/v) solution of sodium octane sulfonate in water, mixed with methanol in a 55:45 (v/v) ratio. Adjust the final pH to 2.8 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 235 nm.

  • Sample Preparation: Prepare standard and sample solutions in the mobile phase to a suitable concentration (e.g., 100 µg/mL Atenolol and 5 µg/mL Indapamide).

  • Procedure: a. Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes) to ensure the ion-pairing reagent has fully coated the stationary phase. This is critical for reproducible results. b. Inject 20 µL of the sample or standard solution. c. Run the analysis isocratically. d. Ensure consistent equilibration time between runs to maintain reproducibility.

Application in Capillary Electrophoresis (CE)

In CE, the electroosmotic flow (EOF) is a critical parameter that influences separation efficiency and analysis time. The surface of a standard fused-silica capillary is populated with silanol groups (-SiOH), which deprotonate to form negative silanate ions (-SiO⁻) at pH > 3. This charged surface creates a strong EOF towards the cathode. However, the magnitude of this flow is highly pH-dependent, leading to poor reproducibility if the buffer pH fluctuates.[13][14]

Mechanism of Action

Sulfonated compounds are used to create coatings on the inner wall of the capillary to generate a stable, pH-independent EOF.[15] By covalently bonding or adsorbing a polymer containing sulfonic acid groups to the silica surface, a high density of permanent negative charges (-SO₃⁻) is introduced.[16] Because sulfonic acids are strong acids, these groups remain ionized over the entire pH range. This results in an electroosmotic flow that is constant and predictable, significantly improving the robustness and reproducibility of CE separations. This is particularly beneficial for the separation of aromatic acids and other charged analytes.[15]

G cluster_bare Bare Silica Capillary (pH-Dependent EOF) cluster_coated Sulfonated Capillary (pH-Independent EOF) BareWall Capillary Wall SiOH SiO⁻ SiOH BareEOF EOF Magnitude (Increases with pH) BareWall:s2->BareEOF Charge Dependent CoatedWall Capillary Wall Polymer-SO₃⁻ Polymer-SO₃⁻ Polymer-SO₃⁻ CoatedEOF Strong, Constant EOF CoatedWall:p2->CoatedEOF Permanent Charge

Caption: Comparison of EOF generation in bare vs. sulfonated capillaries.

Data Presentation

The modification of the capillary surface with sulfonic acid groups drastically alters the relationship between buffer pH and EOF mobility, leading to stable performance across a wide pH range.

Buffer pHEOF Mobility of Bare Silica Capillary (10⁻⁸ m²V⁻¹s⁻¹)EOF Mobility of Sulfonated Polydopamine Coated Capillary (10⁻⁸ m²V⁻¹s⁻¹)
3.01.8-5.9
4.03.1-6.0
5.04.5-6.1
6.05.8-6.1
7.06.7-6.2
8.07.4-6.2
9.07.9-6.3
Data adapted from a study on sulfonated polydopamine coatings. Note the consistent, strong cathodic EOF of the sulfonated capillary compared to the variable and weaker EOF of the bare capillary.[15][17]
Experimental Protocol: Capillary Coating and Separation of Aromatic Acids

This protocol describes the modification of a fused-silica capillary with a sulfonated polydopamine coating and its subsequent use.[15]

  • Materials: Fused-silica capillary (e.g., 50 µm i.d.), dopamine hydrochloride, sodium periodate, 1,3-propanesultone (sulfonating agent), sodium hydroxide, Tris buffer.

  • Part A: Capillary Coating Procedure a. Pre-treatment: Sequentially rinse a new capillary with 1 M NaOH (30 min), water (10 min), and ethanol (10 min). b. Polydopamine Deposition: Fill the capillary with a freshly prepared solution of dopamine hydrochloride (2 mg/mL) and sodium periodate (10 mg/mL) in 10 mM Tris buffer (pH 8.5). Allow to react for 1 hour. c. Rinsing: Flush the capillary with water for 10 minutes to remove residual reagents. d. Sulfonation: Fill the polydopamine-coated capillary with a 60 mM solution of 1,3-propanesultone in water. Seal the ends and heat at 50 °C for 24 hours. e. Final Wash: Rinse the now-sulfonated capillary thoroughly with water. The capillary is ready for use.

  • Part B: CE Separation of Aromatic Acids a. Coated Capillary: Use the sulfonated capillary prepared in Part A (e.g., 33 cm total length). b. Background Electrolyte (BGE): 20 mM Acetic buffer. c. Sample: A mixture of aromatic acids (e.g., p-aminobenzoic acid, salicylic acid, 3-hydroxybenzoic acid) dissolved in water. d. Conditions:

    • Applied Voltage: 20 kV.
    • Temperature: 20 °C.
    • Injection: 35 mbar for 5 seconds.
    • Detection: UV at 200 nm. e. Procedure:
    • Condition the capillary by flushing with the BGE for 5 minutes.
    • Inject the sample.
    • Apply the separation voltage and record the electropherogram.

Conclusion

Sulfonated aromatic compounds are indispensable in modern analytical chemistry. Their utility is derived from the combination of a stable aromatic structure and a permanently ionized sulfonate group. As demonstrated, this unique structure allows them to function as:

  • Fixed ion-exchange sites in chromatography for the robust separation of cations.

  • Mobile phase additives in ion-pair chromatography to enable the retention and separation of polar, ionic analytes on reversed-phase media.

  • Surface modifying agents in capillary electrophoresis to create a stable, pH-independent electroosmotic flow, leading to highly reproducible separations.

A thorough understanding of these mechanisms of action enables researchers and scientists to develop, optimize, and troubleshoot a wide range of analytical methods, ultimately leading to more reliable and accurate results in pharmaceutical development, environmental analysis, and beyond.

References

The Dual Nature of Sulfonic Acid Groups in Metal Ion Chelation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonic acid group (-SO₃H), a highly polar and acidic functionality, plays a multifaceted and often underestimated role in the chelation of metal ions. Traditionally considered a weak ligand due to the high stability of the sulfonate anion (R-SO₃⁻), its involvement in coordination chemistry is nuanced, ranging from a non-coordinating counter-ion to a direct participant in the chelation sphere, significantly influencing the stability, selectivity, and physicochemical properties of metal complexes. This technical guide provides an in-depth exploration of the core principles governing sulfonate-metal interactions, supported by quantitative data, detailed experimental protocols, and logical workflows.

Core Principles of Sulfonate-Metal Ion Interaction

The interaction between a sulfonic acid group and a metal ion is primarily electrostatic. Upon deprotonation, the resulting sulfonate anion (R-SO₃⁻) offers a localized negative charge, capable of attracting positively charged metal cations. However, its role as a ligand is often considered poor compared to carboxylates or phosphonates, as the sulfonate group is less effective at displacing water molecules from the coordination sphere of a metal ion.

Despite this, the sulfonate group's function in chelation is significant and can be categorized as follows:

  • Direct Coordination: The oxygen atoms of the sulfonate group can act as donor atoms, binding directly to a metal center. This coordination can occur in various modes, including monodentate (η¹) where one oxygen atom binds, or through bridging motifs (e.g., η², μ²) where multiple oxygen atoms from the same or different sulfonate groups coordinate to one or more metal centers. The presence of other, stronger donor groups on the same ligand, such as amino or carboxyl groups, can facilitate this direct coordination, leading to the formation of stable chelate rings.

  • Influence on Ligand Conformation: The steric bulk and charge of the sulfonate group can pre-organize the ligand into a conformation that is favorable for chelating a target metal ion with other donor groups.

  • Modulation of Physicochemical Properties: The high polarity of the sulfonic acid group dramatically increases the aqueous solubility of the ligand and its corresponding metal complex. This is a critical feature in drug development and environmental applications.

  • Hydrogen Bonding: The sulfonate group is an excellent hydrogen bond acceptor. This property can be crucial in stabilizing the overall structure of a metal complex through second-sphere coordination and interactions with solvent molecules.

The effectiveness of a sulfonic acid-containing ligand in chelating a metal ion is influenced by several factors, including pH, the nature of the metal ion, and the presence of other functional groups on the ligand. The pH of the solution is particularly critical as it dictates the protonation state of both the sulfonic acid group and any other acidic or basic functional groups on the ligand, thereby affecting its overall charge and donor capabilities.

Quantitative Data on Metal-Sulfonate Interactions

The stability of a metal complex is quantified by its stability constant (or formation constant), K, or more commonly, its logarithm (log K). For a stepwise formation of a 1:1 (ML) and a 1:2 (ML₂) complex, the constants are defined as:

M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

The overall stability constant (β) for the formation of ML₂ is the product of the stepwise constants (β₂ = K₁ * K₂). A higher log K value indicates a more stable complex. The following tables summarize the stability constants for various metal ions with ligands containing sulfonic acid groups.

Table 1: Stability Constants (log K) of Metal Complexes with 5-Sulfosalicylic Acid (SSA)

5-Sulfosalicylic acid is a common ligand that presents carboxylate, hydroxyl, and sulfonate groups for coordination. The data demonstrates that it forms stable complexes with a variety of metal ions.

Metal Ionlog K₁log K₂log K₃ConditionsReference
Al³⁺13.209.636.06Potentiometric[1]
UO₂²⁺11.148.06-Potentiometric[1]
Cu²⁺9.526.93-Potentiometric[1]
Fe³⁺~2.62 (β₁)--Spectroscopic, pH ~2[2]
Co(II)---pH-metric, Urea-Water[3]
Ni(II)---pH-metric, Urea-Water[3]

Note: The stability constant for Fe³⁺ with SSA is highly dependent on pH. The value of 420.45 (log β₁ ≈ 2.62) was determined under specific acidic conditions.[2] The presence of different complex species (MLH, ML, ML₂) for Co(II), Ni(II), and Cu(II) has been identified across a pH range of 1.5-11.5.[3]

Table 2: Stability Constants (log K) of Lanthanide Complexes with Sulfonated Ligands

Lanthanide ions form complexes with various sulfonated ligands, with stability generally increasing with decreasing ionic radius across the series.

Metal IonLigandlog K₁log K₂ConditionsReference
Gd(III)p-aminobenzenesulfonic acid3.513.0170% dioxane-water, 28°C
Tb(III)p-aminobenzenesulfonic acid3.553.0570% dioxane-water, 28°C
Ho(III)p-aminobenzenesulfonic acid3.603.1070% dioxane-water, 28°C
La³⁺7-bromo-8-hydroxyquinoline-5-sulfonic acid5.304.550.1 M NaClO₄, 30°C
Pr³⁺7-bromo-8-hydroxyquinoline-5-sulfonic acid5.754.900.1 M NaClO₄, 30°C
Nd³⁺7-bromo-8-hydroxyquinoline-5-sulfonic acid5.855.050.1 M NaClO₄, 30°C
Gd³⁺7-bromo-8-hydroxyquinoline-5-sulfonic acid6.005.200.1 M NaClO₄, 30°C
La(III)1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid7.917.0250% Methanol-water, 30°C
Pr(III)1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid8.017.2150% Methanol-water, 30°C
Nd(III)1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid8.127.3650% Methanol-water, 30°C
Sm(III)1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid8.247.5850% Methanol-water, 30°C
Yb(III)1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid8.868.1650% Methanol-water, 30°C

Table 3: Comparative Binding Affinity of DMPS

2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a chelating agent used in medicine that contains both thiol (-SH) groups and a sulfonic acid group. The thiol groups are the primary binding sites for soft heavy metals, while the sulfonate group ensures water solubility.

Metal IonApproximate log KComments
Mercury (Hg²⁺)~35–40Very strong and stable complex
Arsenic (As³⁺)~20–25Effective chelation
Lead (Pb²⁺)~18–22Strong and stable complex
Cadmium (Cd²⁺)~18–20Effective chelation

Data compiled from information on chelation therapy agents.

Visualizations of Key Concepts and Workflows

Logical Relationships in Metal-Sulfonate Chelation

The following diagram illustrates the key factors influencing the formation and stability of metal complexes with sulfonic acid-containing ligands.

G cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_conditions Solution Conditions cluster_output Complex Properties L_Props Ligand Structure Sulfonate Sulfonic Acid Group (-SO3H) Other_Donors Other Donor Groups (-COOH, -OH, -NH2) Sterics Steric Hindrance Complex Metal-Ligand Complex Sulfonate->Complex Direct Coordination Solubility Enhancement Other_Donors->Complex Chelate Ring Formation Sterics->Complex Influences Geometry M_Props Metal Ion Charge Charge & Size (Charge Density) HSAB Hard/Soft Acid Nature Charge->Complex Electrostatic Attraction HSAB->Complex Binding Preference S_Conds Solution Environment pH pH Ionic_Strength Ionic Strength Solvent Solvent Polarity pH->Complex Affects Protonation State Ionic_Strength->Complex Affects Activity Solvent->Complex Affects Stability Stability Stability (log K) Solubility Aqueous Solubility Structure Coordination Geometry

Factors Influencing Metal-Sulfonate Chelation
Experimental Workflow: Potentiometric Titration for Stability Constant Determination

This diagram outlines the typical workflow for determining metal-ligand stability constants using potentiometric titration, a widely used and reliable method.

G prep 1. Prepare Solutions - Ligand - Metal Salt - Standard Acid/Base - Background Electrolyte calib 2. Calibrate pH Electrode (Concentration units, not activity) prep->calib titr 3. Perform Titrations (e.g., Irving-Rossotti) - Acid only - Acid + Ligand - Acid + Ligand + Metal calib->titr plot 4. Plot Titration Curves (pH vs. Volume of Titrant) titr->plot calc_n 5. Calculate Formation Functions - n̄ (avg. ligands per metal) - pL (-log[Free Ligand]) plot->calc_n plot_form 6. Plot Formation Curve (n̄ vs. pL) calc_n->plot_form det_k 7. Determine Stability Constants (log K) - Half-n̄ method (n̄=0.5, 1.5, etc.) - Computational fitting (e.g., MINIQUAD) plot_form->det_k report 8. Report log K values with experimental conditions det_k->report

Workflow for Potentiometric Determination of Stability Constants
Coordination Modes of the Sulfonate Group

The sulfonate group can coordinate to metal ions in several ways, often in conjunction with other donor atoms on the ligand to form a stable chelate.

G cluster_mono Monodentate (η¹) cluster_bridge Bridging (μ²) cluster_chelate Chelation (with another donor 'X') M1 M S1 S O1a O S1->O1a O1b O S1->O1b O1c O S1->O1c R1 R S1->R1 O1a->M1 M2a M M2b M S2 S O2a O S2->O2a O2b O S2->O2b O2c O S2->O2c R2 R S2->R2 O2a->M2a O2b->M2b M3 M S3 S O3a O S3->O3a O3b O S3->O3b O3c O S3->O3c O3a->M3 R3_ring R R3_ring->S3 X3 X R3_ring->X3 X3->M3

Common Coordination Modes of the Sulfonate Group

Experimental Protocols

Accurate characterization of metal-sulfonate interactions requires a combination of techniques to determine stoichiometry, stability, and structure.

Potentiometric Titration for Stability Constant Determination

This method is used to determine the protonation constants of the ligand and the stability constants of the metal complexes in solution.

Objective: To quantify the equilibrium constants for the formation of metal-ligand complexes.

Materials & Equipment:

  • High-precision pH meter with a combination glass electrode.

  • Thermostated titration vessel.

  • Calibrated burette or automated titrator.

  • Stock solutions: ligand, metal salt (e.g., nitrate or perchlorate salt to avoid complexation by the anion), standardized carbonate-free strong base (e.g., NaOH), standardized strong acid (e.g., HClO₄), and a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

  • High-purity water (deionized or distilled).

  • Inert gas supply (N₂ or Ar) to blanket the solution and prevent CO₂ absorption.

Methodology (based on the Irving-Rossotti technique):

  • System Calibration: Calibrate the glass electrode system using standard buffers. For rigorous studies, perform a strong acid-strong base titration to determine the electrode's standard potential (E⁰) and the Nernstian slope.

  • Solution Preparation: Prepare three sets of solutions for titration in the thermostated vessel, maintaining a constant total volume and ionic strength:

    • Set 1 (Acid Blank): A known amount of strong acid + background electrolyte.

    • Set 2 (Ligand Blank): Solution from Set 1 + a known amount of the sulfonated ligand.

    • Set 3 (Metal-Ligand): Solution from Set 2 + a known amount of the metal salt. The ligand should be in excess (e.g., a 5:1 ligand-to-metal ratio).

  • Titration: Titrate each solution with the standardized strong base under an inert atmosphere. Record the pH (or mV) reading after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the horizontal shift between the curves for Set 1 and Set 2, calculate the average number of protons bound per ligand molecule (n̄ₐ). Use this data to determine the protonation constants (pKa values) of the ligand.

    • From the horizontal shift between the curves for Set 2 and Set 3, calculate the average number of ligands bound per metal ion (n̄).

    • Calculate the free ligand concentration ([L]) at each pH point.

    • Construct a "formation curve" by plotting n̄ versus pL (where pL = -log[L]).

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5. For more accurate results, use specialized software (e.g., Hyperquad, MINIQUAD75) to refine the constants by fitting the entire titration dataset.[3]

Spectroscopic Characterization

A. ¹H NMR Spectroscopy

Objective: To probe the coordination environment of the ligand upon metal binding in solution.

Methodology:

  • Sample Preparation: Prepare a solution of the sulfonated ligand in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquire Ligand Spectrum: Obtain a high-resolution ¹H NMR spectrum of the free ligand. Assign all proton signals.

  • Titration: Add incremental amounts of a metal salt solution to the NMR tube. The metal ion should be diamagnetic (e.g., Zn²⁺, Cd²⁺, Al³⁺) to avoid severe peak broadening.

  • Acquire Complex Spectra: Acquire a spectrum after each addition of the metal ion.

  • Analysis: Observe changes in the chemical shifts of the ligand's protons. Protons near a coordination site will typically experience a significant downfield or upfield shift upon metal binding. This provides direct evidence of which functional groups are involved in chelation. Changes in peak multiplicity or the appearance of new peak sets can indicate the formation of specific complex geometries or the presence of multiple species in equilibrium.

B. X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the metal-sulfonate complex in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the metal-sulfonate complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal (typically to ~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies.

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and coordination geometries, offering unambiguous proof of the sulfonate group's coordination mode (monodentate, bridging, etc.) and the overall structure of the complex. The crystallographic data can be deposited in databases like the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The role of the sulfonic acid group in metal ion chelation is far from simple. While it is a weak coordinating group on its own, its presence within a polydentate ligand framework is critical. It provides a powerful tool for enhancing aqueous solubility, a key requirement for biological and environmental applications. Furthermore, it can participate directly in the coordination sphere or indirectly influence complex stability through electrostatic and steric effects. A thorough understanding of these principles, supported by robust quantitative data from techniques like potentiometric titration and detailed structural insights from X-ray crystallography, is essential for the rational design of novel chelating agents for applications in medicine, environmental remediation, and materials science.

References

Methodological & Application

spectrophotometric determination of metal ions using 5-Hydroxytoluene-2,4-disulphonic acid diammonium

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions

Disclaimer: Extensive literature searches did not yield a specific established method for the . The following application notes and protocols are based on the well-documented use of a structurally similar compound, 1,2-dihydroxybenzene-3,5-disulfonic acid (Tiron) , for the determination of Iron(III). This information is provided as a representative example of how a substituted phenolic disulphonic acid can be used in the colorimetric analysis of metal ions. Researchers should validate and optimize any method for their specific analyte and matrix.

Application Notes

Introduction

Spectrophotometry is a widely used analytical technique for the quantitative determination of a variety of analytes, including metal ions. The method is based on the principle that chemical species absorb light at specific wavelengths. For metal ions that do not absorb light in the visible region, a complexing agent is often employed to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, can then be measured using a spectrophotometer. This approach offers a simple, rapid, and cost-effective means of analysis, making it suitable for a wide range of applications in environmental monitoring, clinical diagnostics, pharmaceutical analysis, and quality control.

Principle of the Method: Determination of Iron(III) using Tiron

1,2-dihydroxybenzene-3,5-disulfonic acid (Tiron) is a chelating agent that forms stable, colored complexes with several metal ions. In the presence of Iron(III) ions in a slightly acidic aqueous solution, Tiron forms an intense blue-colored chelate.[1][2] The reaction is rapid, and the resulting complex exhibits a strong absorbance at a specific wavelength, which can be measured to determine the concentration of iron. The stoichiometric composition of the Fe(III)-Tiron chelate is typically 2:3 (Fe(III):Tiron).[2]

The determination is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions with known Iron(III) concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Applications

This spectrophotometric method is versatile and can be adapted for the determination of iron in a variety of sample matrices, including:

  • Environmental Samples: Analysis of iron content in potable and polluted water.[2]

  • Biological Samples: Determination of iron in human blood and urine.[2]

  • Food and Pharmaceutical Samples: Quantifying iron in food products and pharmaceutical preparations.[2]

  • Industrial Materials: Measuring iron content in alloys and steels.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of Iron(III) using Tiron.

ParameterValueReference
Metal IonIron(III) (Fe³⁺)[1][2]
Complexing Agent1,2-dihydroxybenzene-3,5-disulfonic acid (Tiron)[1][2]
Wavelength of Max. Absorbance (λmax)665 nm[2]
Optimal pHSlightly acidic (e.g., 2x10⁻⁶ - 2x10⁻⁵ M H₂SO₄)[2]
Molar Absorptivity (ε)6.0 × 10⁵ L·mol⁻¹·cm⁻¹[2]
Linear Calibration Range0.02 - 70.00 mg/L[2]
Stoichiometry (Fe³⁺:Tiron)2:3[2]
Color of ComplexBlue[1]
Reaction TimeInstantaneous[2]
Stability of ComplexStable for over 24 hours[2]

Experimental Protocol: Determination of Iron(III) using Tiron

This protocol outlines the steps for the spectrophotometric determination of Iron(III) in an aqueous sample.

Reagent and Standard Preparation
  • Standard Iron(III) Stock Solution (1000 mg/L):

    • Accurately weigh 2.422 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O).

    • Dissolve in a small volume of deionized water in a 500 mL volumetric flask.

    • Add 2 mL of concentrated sulfuric acid (H₂SO₄) to prevent hydrolysis.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Working Standard Iron(III) Solution (10 mg/L):

    • Pipette 5.0 mL of the 1000 mg/L stock solution into a 500 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Tiron Reagent Solution (e.g., 3 x 10⁻³ mol/L):

    • Accurately weigh the appropriate amount of 1,2-dihydroxybenzene-3,5-disulfonic acid, disodium salt.

    • Dissolve in deionized water and dilute to the desired volume in a volumetric flask.

  • Sulfuric Acid Solution (e.g., 1 x 10⁻⁴ mol/L):

    • Carefully add the required volume of concentrated H₂SO₄ to deionized water to prepare the desired concentration.

Construction of the Calibration Curve
  • Label a series of 50 mL volumetric flasks as 0, 1, 2, 3, 4, and 5.

  • Into these flasks, pipette 0, 2.5, 5.0, 7.5, 10.0, and 12.5 mL of the 10 mg/L working standard Iron(III) solution, respectively. This will create standards with concentrations of 0, 0.5, 1.0, 1.5, 2.0, and 2.5 mg/L.

  • To each flask, add 2.0 mL of the Tiron reagent solution.

  • Add 1.0 mL of the dilute sulfuric acid solution to each flask.

  • Dilute each solution to the 50 mL mark with deionized water and mix well.

  • Allow the solutions to stand for 10 minutes for the color to stabilize.

  • Set the spectrophotometer to a wavelength of 665 nm.

  • Use the '0' standard (the blank) to zero the spectrophotometer.

  • Measure the absorbance of each of the remaining standard solutions.

  • Plot a graph of absorbance versus concentration (mg/L). This is the calibration curve.

Analysis of an Unknown Sample
  • Pipette a known volume of the unknown sample into a 50 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the range of the calibration curve. If necessary, perform a preliminary dilution of the sample.

  • Add 2.0 mL of the Tiron reagent solution to the flask.

  • Add 1.0 mL of the dilute sulfuric acid solution.

  • Dilute to the 50 mL mark with deionized water and mix well.

  • Allow the solution to stand for 10 minutes.

  • Measure the absorbance of the prepared sample solution at 665 nm against the blank.

  • Using the calibration curve, determine the concentration of Iron(III) in the prepared sample solution.

  • Calculate the concentration of Iron(III) in the original unknown sample, accounting for any dilutions made.

Visualizations

Experimental Workflow Diagram

Spectrophotometry_Workflow Workflow for Spectrophotometric Determination of Fe(III) using Tiron cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis reagents Prepare Reagents & Standards (Fe(III) stock, Tiron, Acid) standards Prepare Calibration Standards (Serial Dilution) reagents->standards Dilute Stock complex Add Reagents to Standards & Sample (Tiron + Acid) standards->complex Process Standards measure Measure Absorbance at 665 nm complex->measure calibration Plot Calibration Curve (Absorbance vs. Concentration) measure->calibration concentration Determine Unknown Concentration calibration->concentration Interpolate Sample Absorbance

References

protocol for using 5-Hydroxytoluene-2,4-disulphonic acid diammonium as a chromogenic reagent

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Phenolsulfonic Acid Derivatives as Chromogenic Reagents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research has revealed no publicly available scientific literature or established protocols for the use of 5-Hydroxytoluene-2,4-disulphonic acid diammonium as a chromogenic reagent. The information presented herein is based on the well-documented application of a structurally similar compound, phenoldisulfonic acid , for the colorimetric determination of nitrate. This protocol is provided as a reference and a potential starting point for the development of new analytical methods.

Introduction

Phenolsulfonic acid and its derivatives are known to undergo reactions that result in colored products, making them useful as chromogenic reagents in spectrophotometric analysis. A prominent application is the quantification of nitrate in various sample types, including water and soil extracts.[1][2][3][4][5] The underlying principle of this method is the nitration of the phenolic ring by nitrate in the presence of concentrated sulfuric acid. Subsequent alkalinization of the resulting nitrated phenolsulfonic acid produces a yellow-colored salt, the intensity of which is proportional to the original nitrate concentration.[2][5] This colorimetric method is highly sensitive and has been a standard analytical technique for many years.

While no specific protocol for this compound has been found, its structural similarity to phenoldisulfonic acid suggests that it might undergo a similar reaction. Researchers interested in this compound could potentially adapt the following protocol for their specific needs.

Experimental Protocol: Colorimetric Determination of Nitrate using Phenoldisulfonic Acid

This protocol details the steps for the determination of nitrate concentration in aqueous samples using phenoldisulfonic acid as the chromogenic reagent.

Materials and Reagents
  • Phenol (C₆H₅OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Sulfuric Acid (H₂SO₄ with 15-20% free SO₃)

  • Potassium Nitrate (KNO₃), analytical grade

  • Ammonium Hydroxide (NH₄OH), concentrated

  • Deionized Water

  • Standard laboratory glassware (beakers, volumetric flasks, pipettes)

  • Spectrophotometer

  • Water bath

  • Hot plate

Preparation of Reagents

Phenoldisulfonic Acid Reagent:

  • Dissolve 25 g of pure white phenol in 150 mL of concentrated sulfuric acid in a flask.

  • Add 75 mL of fuming sulfuric acid (15% free SO₃).

  • Heat the mixture on a boiling water bath for 2 hours.[2]

  • Store the resulting phenoldisulfonic acid solution in a dark, tightly stoppered bottle.

Stock Nitrate Solution (100 mg/L NO₃⁻-N):

  • Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in deionized water.

  • Dilute to 1000 mL in a volumetric flask. This solution contains 100 mg of nitrate-nitrogen (NO₃⁻-N) per liter.

Standard Nitrate Solution (10 mg/L NO₃⁻-N):

  • Pipette 100 mL of the stock nitrate solution into a 1000 mL volumetric flask.

  • Dilute to the mark with deionized water.

Ammonium Hydroxide Solution (1:1 v/v):

  • Mix equal volumes of concentrated ammonium hydroxide and deionized water.

Experimental Workflow

The overall workflow for the colorimetric determination of nitrate is depicted in the diagram below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Sample Collection C Evaporation of Sample/Standard A->C B Preparation of Standard Solutions B->C D Addition of Phenoldisulfonic Acid C->D Nitration E Addition of Ammonium Hydroxide D->E Alkalinization F Color Development (Yellow) E->F G Spectrophotometric Measurement (410 nm) F->G H Data Analysis G->H

Caption: Experimental workflow for nitrate determination.

Procedure
  • Preparation of Calibration Curve:

    • Pipette the volumes of the standard nitrate solution (10 mg/L) as indicated in Table 1 into separate evaporating dishes.

    • Add deionized water to make up the volume to 25 mL.

    • Include a blank with 25 mL of deionized water.

    • Proceed with the evaporation and color development steps as described below.

  • Sample Preparation:

    • Pipette a suitable aliquot of the sample (e.g., 25 mL) into an evaporating dish. If the sample is colored, it should be decolorized first.

  • Evaporation:

    • Carefully evaporate the samples and standards to dryness on a hot plate at a temperature that avoids spattering.

  • Color Development:

    • To the dry residue, add 2.0 mL of the phenoldisulfonic acid reagent and swirl to dissolve the residue.

    • Carefully add 20 mL of deionized water and stir.

    • Add 1:1 ammonium hydroxide solution dropwise until the maximum yellow color is developed (approximately 6-8 mL).

    • Transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the yellow solution at 410 nm using a spectrophotometer, after setting the instrument to zero with the blank.[2][5]

Data Analysis
  • Plot a calibration curve of absorbance versus the concentration of nitrate-nitrogen (mg/L) for the standard solutions.

  • Determine the concentration of nitrate-nitrogen in the samples by comparing their absorbance to the calibration curve.

  • Calculate the final concentration in the original sample, accounting for any dilutions made.

Data Presentation

Quantitative data should be recorded in structured tables for clarity and ease of comparison.

Table 1: Preparation of Standard Solutions for Calibration Curve

Standard No.Volume of Standard NO₃⁻-N Solution (10 mg/L) (mL)Final Volume (mL)Concentration of NO₃⁻-N (mg/L)Absorbance at 410 nm
Blank05000.000
11.0500.2
22.5500.5
35.0501.0
410.0502.0
515.0503.0

Table 2: Sample Data

Sample IDVolume of Sample (mL)Final Volume (mL)Absorbance at 410 nmConcentration from Calibration Curve (mg/L)Final Concentration in Original Sample (mg/L)
Sample 1
Sample 2
Sample 3

Potential Applications in Drug Development

While the primary application of this chromogenic reaction is in environmental analysis, it could potentially be adapted for use in drug development and quality control processes. For instance, it could be used for the quantification of nitrate or nitrite impurities in drug formulations or raw materials. Furthermore, understanding the chromogenic reactions of phenolsulfonic acid derivatives could aid in the development of novel assays for phenolic compounds themselves. For example, some phenolic compounds can be determined by coupling with diazonium salts to form colored azo dyes.[6]

Conclusion

The phenoldisulfonic acid method provides a robust and sensitive means for the colorimetric determination of nitrate. Although no specific protocols exist for this compound as a chromogenic reagent, the detailed protocol provided here for a structurally related compound can serve as a valuable resource for researchers looking to develop new analytical methods. Further investigation is required to determine if this compound can be effectively utilized in similar chromogenic applications.

References

Application Notes and Protocols for the Use of 5-Hydroxytoluene-2,4-disulphonic acid diammonium (Tiron) in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytoluene-2,4-disulphonic acid, commonly known in its disodium salt form as Tiron, is a versatile chelating agent and colorimetric indicator. While the diammonium salt is less common, its chelating properties are expected to be analogous. Tiron is widely utilized in analytical chemistry for the quantitative determination of various metal ions, most notably iron (Fe³⁺) and titanium (Ti⁴⁺). Its utility stems from the formation of stable, brightly colored complexes with these metal ions in solution. The intensity of the resulting color is directly proportional to the concentration of the metal ion, allowing for accurate quantification using spectrophotometry.

These application notes provide detailed protocols for the use of Tiron in the colorimetric determination of iron (III) and titanium (IV), a summary of quantitative data, and visualizations of the underlying chemical reactions and experimental workflows.

Principle of Colorimetric Assays using Tiron

Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid) acts as a bidentate ligand, binding to metal ions through its two adjacent hydroxyl groups. This chelation results in the formation of a colored complex. The color and stability of the metal-Tiron complex are often pH-dependent. By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the specific metal-Tiron complex, the concentration of the metal ion in the sample can be determined by referencing a standard curve.

Application 1: Colorimetric Determination of Iron (III)

This protocol outlines the procedure for the quantitative determination of ferric iron (Fe³⁺) in aqueous samples using Tiron. The method is sensitive, rapid, and demonstrates high selectivity.

Quantitative Data Summary: Iron (III) Assay
ParameterValueReference
AnalyteIron (III) (Fe³⁺)
Wavelength of Max. Absorbance (λmax)665 nm[1]
Alternate Wavelength (pH-dependent)635 nm[2]
Linear Range0.02 - 70.00 mg/L[1]
Molar Absorptivity6.0 x 10⁵ L·mol⁻¹·cm⁻¹[1]
Stoichiometry (Fe³⁺:Tiron)2:3[1]
Limit of Detection1 µg/L[1]
Color of ComplexBlue[2]
StabilityStable for over 24 hours[1]
Experimental Protocol: Iron (III) Determination

1. Materials and Reagents:

  • Tiron (disodium salt or diammonium salt)

  • Standard Iron (III) solution (e.g., 1000 mg/L FeCl₃ in dilute HCl)

  • Sulfuric Acid (H₂SO₄), 0.1 M

  • Deionized water

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Cuvettes

2. Preparation of Reagents:

  • Tiron Solution (0.1% w/v): Dissolve 0.1 g of Tiron in 100 mL of deionized water.

  • Standard Iron (III) Solutions: Prepare a series of standard solutions by diluting the 1000 mg/L stock solution with deionized water to concentrations ranging from 0.02 mg/L to 70 mg/L.

3. Assay Procedure:

  • Pipette 1.0 mL of each standard solution and the unknown sample into separate test tubes.

  • Add 1.0 mL of 0.1 M sulfuric acid to each tube.

  • Add 2.0 mL of the 0.1% Tiron solution to each tube and mix well.

  • Allow the reaction to proceed for 5 minutes at room temperature.

  • Measure the absorbance of each solution at 665 nm using a spectrophotometer, with deionized water as a blank.

4. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of iron (III) in the unknown sample by interpolating its absorbance on the standard curve.

Signaling Pathway: Iron (III) Chelation by Tiron

Fe_Tiron_Chelation Fe3 2 Fe³⁺ Complex [Fe₂(Tiron)₃] Complex (Blue) Fe3->Complex Chelation Tiron 3 Tiron Tiron->Complex Iron_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_standards Prepare Iron (III) Standard Solutions mix Mix Sample/Standard, Acid, and Tiron Solution prep_standards->mix prep_tiron Prepare 0.1% Tiron Solution prep_tiron->mix prep_sample Prepare Unknown Sample prep_sample->mix incubate Incubate for 5 minutes at Room Temperature mix->incubate measure Measure Absorbance at 665 nm incubate->measure plot Plot Standard Curve measure->plot calculate Calculate Unknown Concentration plot->calculate Ti_Tiron_Chelation Ti4 Ti⁴⁺ Complex [Ti(Tiron)₂] Complex (Yellow) Ti4->Complex Chelation Tiron 2 Tiron Tiron->Complex Titanium_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_standards Prepare Titanium (IV) Standard Solutions add_sample Add Sample/Standard to Tube prep_standards->add_sample prep_tiron Prepare 1% Tiron Solution add_tiron Add Tiron Solution prep_tiron->add_tiron prep_buffer Prepare Acetate Buffer (pH 3.9) add_buffer Add Acetate Buffer prep_buffer->add_buffer prep_ascorbic Prepare 5% Ascorbic Acid Solution add_ascorbic Add Ascorbic Acid (Masking) prep_ascorbic->add_ascorbic add_sample->add_ascorbic add_ascorbic->add_buffer add_buffer->add_tiron incubate Incubate at 35°C for 15 minutes add_tiron->incubate measure Measure Absorbance at 400 nm incubate->measure plot Plot Standard Curve measure->plot calculate Calculate Unknown Concentration plot->calculate

References

Application Notes and Protocols: 5-Hydroxytoluene-2,4-disulphonic acid diammonium as a Reagent in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytoluene-2,4-disulphonic acid diammonium is a sulfonated aromatic compound. While direct applications in biochemical assays are not extensively documented, its structural relationship to Policresulen, a known inhibitor of the Dengue Virus (DENV) NS2B/NS3 protease, suggests its potential utility in virology and enzymology research. Policresulen has demonstrated potent inhibition of the DENV2 NS2B/NS3 protease and effective suppression of DENV2 replication in cellular models.[1][2][3][4] As a significant impurity found in Policresulen preparations, this compound can serve as a valuable tool in these assays, primarily as a negative control or for structure-activity relationship (SAR) studies to elucidate the pharmacophore required for protease inhibition.

These application notes provide protocols for assays where Policresulen is active, and detail the potential roles of this compound as a reagent within this context.

Quantitative Data Summary

The following tables summarize the inhibitory activity of Policresulen, the parent compound of this compound, against DENV2 NS2B/NS3 protease and DENV2 replication. This data provides a benchmark for comparative studies involving this compound.

Table 1: In VitroEnzymatic Inhibition of DENV2 NS2B/NS3 Protease by Policresulen

CompoundTargetAssay TypeIC50 (µg/mL)Inhibition Type
PolicresulenDENV2 NS2B/NS3 ProteaseEnzymatic Inhibition0.48[1][2][3][4]Competitive[1][3]

Table 2: Antiviral Activity of Policresulen against DENV2 Replication

CompoundCell LineVirus StrainAssay TypeEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
PolicresulenBHK-21DENV2Cell-based Replication4.99[1][2][3][4]459.45[1][4]92.07[5]

Experimental Protocols

DENV2 NS2B/NS3 Protease Inhibition Assay (FRET-based)

This protocol describes a high-throughput screening method to identify and characterize inhibitors of the DENV2 NS2B/NS3 protease using a Förster Resonance Energy Transfer (FRET) substrate.

Workflow for DENV2 NS2B/NS3 Protease Inhibition Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition and Analysis plate Prepare 96-well black plate reagents Prepare assay buffer and substrate plate->reagents enzyme Dilute DENV2 NS2B/NS3 protease reagents->enzyme compound Prepare serial dilutions of test compounds enzyme->compound add_compound Add test compounds and controls to wells compound->add_compound add_enzyme Add diluted enzyme to wells add_compound->add_enzyme pre_incubate Pre-incubate enzyme and compound add_enzyme->pre_incubate add_substrate Add FRET substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at room temperature add_substrate->incubate read_fluorescence Measure fluorescence intensity incubate->read_fluorescence calculate_inhibition Calculate percent inhibition read_fluorescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for the FRET-based DENV2 NS2B/NS3 protease inhibition assay.

Materials:

  • DENV2 NS2B/NS3 protease

  • FRET substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay Buffer: 200 mM Tris-HCl, pH 8.5

  • Test Compounds: Policresulen (positive control), this compound (test/negative control), and other compounds of interest.

  • DMSO

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the FRET substrate in DMSO.

    • Prepare serial dilutions of the test compounds and controls in DMSO.

    • On the day of the assay, dilute the DENV2 NS2B/NS3 protease and FRET substrate to their final working concentrations in the assay buffer.

  • Assay Protocol:

    • Add 1 µL of the serially diluted compounds (including Policresulen and this compound) to the wells of a 96-well plate.

    • Add 90 µL of the diluted DENV2 NS2B/NS3 protease solution (final concentration ~0.5 µM) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[6]

    • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration ~100 µM) to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.[6]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable non-linear regression model.

DENV2 Replication Inhibition Assay (Cell-based)

This protocol outlines a cell-based assay to evaluate the ability of compounds to inhibit DENV2 replication in a host cell line, such as BHK-21 cells.

Workflow for DENV2 Replication Inhibition Assay

G cluster_cell_prep Cell Preparation cluster_infection Compound Treatment and Infection cluster_quantification Quantification of Viral Replication seed_cells Seed BHK-21 cells in a 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells add_compounds Add serial dilutions of test compounds incubate_cells->add_compounds infect_cells Infect cells with DENV2 add_compounds->infect_cells incubate_infected Incubate for 48 hours infect_cells->incubate_infected fix_stain Fix and immunostain for DENV E protein incubate_infected->fix_stain image_acquisition Acquire images using high-content imaging fix_stain->image_acquisition analyze_images Quantify DENV E positive cells image_acquisition->analyze_images determine_ec50 Determine EC50 value analyze_images->determine_ec50

Caption: Workflow for the cell-based DENV2 replication inhibition assay.

Materials:

  • BHK-21 (Baby Hamster Kidney) cells

  • DENV2 virus stock

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • Test Compounds: Policresulen (positive control), this compound (test/negative control), and other compounds of interest.

  • Fixation and Permeabilization Buffers

  • Primary antibody against DENV Envelope (E) protein

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • 96-well cell culture plates

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Seed BHK-21 cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Infect the cells with DENV2 at a multiplicity of infection (MOI) of 0.5.[7]

    • Incubate the infected plates for 48 hours at 37°C in a 5% CO2 incubator.[7]

  • Immunostaining:

    • After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for the DENV E protein.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Data Acquisition and Analysis:

    • Acquire images of the stained cells using a high-content imaging system.

    • Quantify the number of DENV E-positive cells and the total number of cells (nuclei) in each well.

    • Calculate the percentage of infection for each compound concentration.

    • Plot the percentage of infection against the compound concentration and determine the EC50 value.

    • In parallel, a cytotoxicity assay (e.g., MTT assay) should be performed to determine the CC50 of the compounds on the host cells.[4]

Application of this compound

Given that this compound is an impurity in the synthesis of Policresulen, its primary application in the aforementioned assays would be as a control to dissect the structure-activity relationship of Policresulen's inhibitory effects.

Logical Relationship for Compound Application in Assays

G cluster_compounds Test Articles cluster_assays Biochemical & Cellular Assays cluster_outcomes Expected Outcomes & Interpretation policresulen Policresulen protease_assay DENV NS2B/NS3 Protease Assay policresulen->protease_assay Positive Control replication_assay DENV Replication Assay policresulen->replication_assay Positive Control impurity This compound impurity->protease_assay Test Article / Negative Control impurity->replication_assay Test Article / Negative Control inhibition Inhibition of Protease Activity protease_assay->inhibition Policresulen no_inhibition No Significant Inhibition protease_assay->no_inhibition Hypothesized for Impurity antiviral_effect Antiviral Effect replication_assay->antiviral_effect Policresulen no_antiviral_effect No Significant Antiviral Effect replication_assay->no_antiviral_effect Hypothesized for Impurity sar Structure-Activity Relationship Insights inhibition->sar no_inhibition->sar antiviral_effect->sar no_antiviral_effect->sar

Caption: Logical framework for using the impurity in conjunction with the parent compound.

  • Negative Control: In both the protease and replication assays, this compound can be used as a negative control. If it shows significantly lower or no activity compared to Policresulen, it would suggest that the specific structural features of Policresulen, absent in this simpler molecule, are crucial for its inhibitory function.

  • Structure-Activity Relationship (SAR) Studies: By comparing the activity of Policresulen with that of this compound, researchers can gain insights into the key molecular determinants for binding to the NS2B/NS3 protease and inhibiting viral replication. This is a critical step in the rational design of more potent and specific antiviral agents.

  • Analytical Standard: In the context of drug development and manufacturing of Policresulen, a purified standard of this compound is essential for the development and validation of analytical methods (e.g., HPLC) to quantify its presence as an impurity in the final drug product.[8][9][10][11][12]

References

Application Notes and Protocols for Ion-Pair Chromatography of Sulfonated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ion-pair chromatography (IPC) is a powerful technique within reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and quantification of ionic and highly polar compounds, such as sulfonated aromatic compounds.[1][2] These compounds are prevalent in various industries, including pharmaceuticals, dyes, and detergents, and their analysis is crucial for quality control, environmental monitoring, and research.[3] This document provides detailed application notes and experimental protocols for the analysis of sulfonated aromatic compounds using IPC.

The fundamental principle of IPC involves the addition of an ion-pair reagent to the mobile phase. This reagent is a large, ionic molecule with a hydrophobic tail. It forms an electrically neutral ion pair with the analyte of opposite charge.[4][5] This newly formed neutral complex exhibits increased hydrophobicity, leading to greater retention on a non-polar stationary phase, thereby enabling separation.[4][5]

Key Considerations for Method Development

Successful separation of sulfonated aromatic compounds using IPC depends on the careful optimization of several experimental parameters:

  • Ion-Pair Reagent Selection: The choice of the ion-pair reagent is critical. For anionic sulfonated compounds, cationic reagents such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) are commonly used.[3][6] The hydrophobicity of the ion-pair reagent influences retention; a longer alkyl chain generally results in increased retention.[2]

  • Concentration of Ion-Pair Reagent: The concentration of the ion-pair reagent in the mobile phase affects the retention time of the analytes. Increasing the concentration generally leads to longer retention times.[2]

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[7][8] The proportion of the organic modifier is adjusted to control the elution of the ion pairs.

  • pH of the Mobile Phase: The pH of the mobile phase must be controlled to ensure that both the analyte and the ion-pair reagent are in their ionized forms.[3][9]

  • Stationary Phase: C18 columns are the most commonly used stationary phases for ion-pair chromatography.[7][8]

Experimental Protocols

Protocol 1: Analysis of Aromatic Sulfonates with UV Detection

This protocol is based on a method for the determination of a mixture of benzene and naphthalene sulfonates.[3]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Ammonium tetrabutyl bromide (TBA) as the ion-pair reagent.[3]

  • Methanol (HPLC grade).

  • Tetrahydrofuran (THF) (HPLC grade).

  • Water (HPLC grade).

  • pH meter.

2. Preparation of Mobile Phase:

  • Prepare a stock solution of the ion-pair reagent (TBA) in water.

  • The mobile phase consists of a mixture of methanol, water, and THF, containing the ion-pair reagent at a specific concentration (e.g., 3 mmol/L TBA).[3] A typical composition could be methanol-water (30:70, v/v) with the addition of 5-16% THF.[3]

  • Adjust the pH of the mobile phase to the desired value (e.g., pH 6.5) using an appropriate buffer or acid/base.[3]

  • Filter the mobile phase through a 0.45 µm membrane filter before use.

3. Chromatographic Conditions:

  • Column: C18

  • Mobile Phase: Methanol-water (30:70, v/v) containing 3 mmol/L TBA and 5-16% THF, pH 6.5.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength selected for the specific analytes.[3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 40 °C).

4. Sample Preparation:

  • Dissolve the sample containing the sulfonated aromatic compounds in the mobile phase or a compatible solvent.

  • For trace analysis in water samples, an ion-pair extraction step may be necessary to concentrate the analytes.[3] This can be achieved using the same ion-pair reagent (TBA) and an organic solvent like dichloromethane for extraction.[3]

5. Data Analysis:

  • Identify and quantify the sulfonated aromatic compounds by comparing their retention times and peak areas with those of known standards.

  • Construct a calibration curve by injecting a series of standard solutions of known concentrations.

Protocol 2: Analysis of Sulfonated Compounds with Mass Spectrometric Detection

This protocol is adapted for the structural identification and quantification of sulfonated compounds using HPLC-MS. A key challenge is the interference of non-volatile ion-pairing reagents with the MS interface.[6]

1. Instrumentation and Materials:

  • HPLC system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[6]

  • C18 analytical column.

  • Cation exchange suppressor cartridge (for removal of non-volatile ion-pairing agents).[6]

  • Tetrabutylammonium (TBA) salts as ion-pairing agents.[6]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Tetrabutylammonium hydroxide-acetate buffer.[6]

2. Preparation of Mobile Phase:

  • A gradient elution is often employed.

  • Solvent A: Acetonitrile.[6]

  • Solvent B: Methanol.[6]

  • Solvent C: A mixed solution of methanol and aqueous tetrabutylammonium hydroxide-acetate (e.g., 70:30 v/v, 28 mmol/L TBA, pH 6.5).[6]

3. Chromatographic Conditions:

  • Column: C18

  • Mobile Phase Gradient: A multi-step gradient can be used. For example:

    • 0-22 min: Solvent A from 0% to 25%, Solvent B from 0% to 45%, Solvent C from 100% to 30%.[6]

    • 22-28 min: Gradient to 70% A, 20% B, and 10% C.[6]

  • Flow Rate: 1.0 mL/min.

  • Post-Column Treatment: The column effluent passes through a cation exchange suppressor cartridge placed between the UV detector and the MS ion source to remove the non-volatile TBA ions.[6]

  • Detection: Mass Spectrometer.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantify using calibration curves of reference standards.

Quantitative Data Summary

The following tables summarize the quantitative data from a representative study on the ion-pair chromatography of seven sulfonated aromatic compounds.[3]

Table 1: Linearity and Detection Limits [3]

CompoundLinearity Range (mg/L)Correlation Coefficient (r)Detection Limit (mg/L)
4-aminobenzenesulfonate0.05 - 100.99920.01
Benzenesulfonate0.1 - 200.99950.02
2-naphthol-6,8-disulfonate0.02 - 50.99910.005
2-naphthol-3,6-disulfonate0.02 - 50.99940.005
3-nitro-benzenesulfonate0.05 - 100.99960.01
Dibenzal-4-sulfonate0.1 - 150.99930.03
Methyl orange0.01 - 20.99940.003

Table 2: Recovery Data from Spiked Water Samples [3]

CompoundSpiked Concentration (mg/L)Recovery (%)Relative Standard Deviation (%)
3-nitro-benzenesulfonate0.198.55.2
Dibenzal-4-sulfonate0.2101.77.6
Methyl orange0.0596.84.8

Visualizations

Below are diagrams illustrating the workflow and logical relationships in ion-pair chromatography of sulfonated aromatic compounds.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample Sample Containing Sulfonated Aromatics dissolve Dissolve in Appropriate Solvent sample->dissolve filter_sample Filter Sample (0.22-0.45 µm) dissolve->filter_sample injector HPLC Injector filter_sample->injector mp_components Mobile Phase Components: Aqueous Buffer, Organic Modifier mix_mp Mix & Degas Mobile Phase mp_components->mix_mp ip_reagent Ion-Pair Reagent (e.g., TBA) ip_reagent->mix_mp adjust_ph Adjust pH mix_mp->adjust_ph adjust_ph->injector column Reversed-Phase Column (e.g., C18) injector->column Mobile Phase Flow detector Detector (UV or MS) column->detector data_system Data Acquisition System detector->data_system chromatogram Obtain Chromatogram data_system->chromatogram peak_integration Peak Integration (Area/Height) chromatogram->peak_integration quantification Quantification of Analytes peak_integration->quantification calibration Calibration Curve (Standards) calibration->quantification

Caption: Experimental workflow for ion-pair chromatography analysis.

G cluster_params Method Development Parameters cluster_effects Chromatographic Effects ip_conc Ion-Pair Reagent Concentration retention Analyte Retention ip_conc->retention Increases ip_hydro Ion-Pair Reagent Hydrophobicity ip_hydro->retention Increases org_mod Organic Modifier Concentration org_mod->retention Decreases ph Mobile Phase pH ph->retention Affects Ionization selectivity Selectivity ph->selectivity resolution Resolution retention->resolution

Caption: Key relationships in method development for ion-pair chromatography.

References

Application Notes and Protocols: Synthesis and Characterization of Metal Complexes with 5-Hydroxytoluene-2,4-disulphonic Acid Diammonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel metal complexes involving 5-Hydroxytoluene-2,4-disulphonic acid diammonium. Due to the limited specific literature on this particular ligand, this document presents a generalized, plausible protocol based on established principles of coordination chemistry and the known biological activities of structurally related compounds.

Introduction

This compound is a sulphonated aromatic compound. The presence of hydroxyl and sulphonic acid functional groups makes it an excellent candidate for chelation with a variety of metal ions. The resulting metal complexes may exhibit unique electronic, magnetic, and biological properties, making them of interest for applications in catalysis, materials science, and particularly in drug development. Notably, this compound is documented as an impurity of Policresulen, a known inhibitor of the DENV2 virus NS2B/NS3 protease[1]. This association suggests that metal complexes derived from this ligand could be explored for their potential antiviral activities.

Experimental Protocols

General Protocol for the Synthesis of Metal (II) Complexes

This protocol describes a general method for the synthesis of metal (II) complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II)) with this compound.

Materials:

  • This compound (C₇H₁₄N₂O₇S₂)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·2H₂O)

  • Deionized water

  • Ethanol

  • Sodium hydroxide (0.1 M solution)

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a minimal amount of deionized water in a round-bottom flask.

  • pH Adjustment: Slowly add 0.1 M sodium hydroxide solution dropwise to the ligand solution while stirring to deprotonate the hydroxyl and sulphonic acid groups, facilitating coordination with the metal ion. The pH should be adjusted to a range of 6-8.

  • Metal Salt Addition: In a separate beaker, dissolve a stoichiometric amount of the chosen metal(II) salt in deionized water or a water/ethanol mixture.

  • Reaction: Add the metal salt solution dropwise to the ligand solution under constant stirring at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 60-80 °C for 2-4 hours. The formation of a precipitate may be observed.

  • Isolation and Purification: After cooling to room temperature, collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with deionized water followed by ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified metal complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50-60 °C).

Characterization Methods

The synthesized metal complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the metal ion to the ligand by observing shifts in the vibrational frequencies of the -OH, -SO₃H, and aromatic C-H functional groups.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the metal complex, which can provide information about the coordination geometry.

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

  • Molar Conductance Measurements: To determine the electrolytic nature of the complexes in a suitable solvent (e.g., DMF or DMSO).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and determine the presence of coordinated or lattice water molecules.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides insight into the electronic configuration and geometry of the metal center (for paramagnetic complexes).

Data Presentation

The following tables represent hypothetical but expected data from the characterization of synthesized metal complexes.

Table 1: Physicochemical and Analytical Data of Synthesized Complexes

ComplexFormulaMolecular Weight ( g/mol )ColorYield (%)Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMF
[Cu(C₇H₈O₇S₂) (H₂O)₂]C₇H₁₂CuO₁₁S₂411.85Blue7515.2
[Co(C₇H₈O₇S₂) (H₂O)₂]C₇H₁₂CoO₁₁S₂407.23Pink7214.8
[Ni(C₇H₈O₇S₂) (H₂O)₂]C₇H₁₂NiO₁₁S₂407.00Green7816.1
[Zn(C₇H₈O₇S₂) (H₂O)₂]C₇H₁₂ZnO₁₁S₂413.69White8013.5

Table 2: Hypothetical Elemental Analysis Data

ComplexElementCalculated (%)Found (%)
[Cu(C₇H₈O₇S₂) (H₂O)₂]C20.4220.35
H2.942.99
S15.5815.51
[Co(C₇H₈O₇S₂) (H₂O)₂]C20.6520.58
H2.973.01
S15.7515.68

Table 3: Key Hypothetical FT-IR Spectral Data (cm⁻¹)

Compound/Complexν(O-H) of Phenolν(S=O) of Sulphonic Acidν(M-O)
5-Hydroxytoluene-2,4-disulphonic acid~3400~1250, ~1050-
[Cu(C₇H₈O₇S₂) (H₂O)₂]-~1220, ~1030~450
[Co(C₇H₈O₇S₂) (H₂O)₂]-~1225, ~1035~455

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization ligand_prep 1. Ligand Solution (this compound in H₂O) ph_adjust 2. pH Adjustment (add NaOH) ligand_prep->ph_adjust reaction 4. Reaction (Mix solutions, stir) ph_adjust->reaction metal_prep 3. Metal Salt Solution (e.g., CuCl₂ in H₂O) metal_prep->reaction reflux 5. Reflux (60-80 °C, 2-4h) reaction->reflux filtration 6. Filtration (Collect precipitate) reflux->filtration washing 7. Washing (H₂O and Ethanol) filtration->washing drying 8. Drying (Vacuum oven) washing->drying ftir FT-IR drying->ftir uv_vis UV-Vis drying->uv_vis elemental Elemental Analysis drying->elemental other TGA, Molar Conductance, etc. drying->other final_product Final Metal Complex drying->final_product

Caption: Workflow for the synthesis and characterization of metal complexes.

signaling_pathway cluster_virus Viral Replication Cycle cluster_drug Mechanism of Action virus_entry Virus Entry polyprotein Viral Polyprotein Translation virus_entry->polyprotein protease NS2B/NS3 Protease polyprotein->protease cleavage replication Viral RNA Replication protease->replication enables protease->replication assembly Virion Assembly replication->assembly metal_complex Metal Complex (Potential Inhibitor) metal_complex->protease Inhibition

Caption: Postulated inhibitory action on a viral protease signaling pathway.

Application Notes

Potential as Antiviral Agents

Given that the parent ligand is an impurity of Policresulen, a known NS2B/NS3 protease inhibitor, the synthesized metal complexes warrant investigation as potential antiviral agents, particularly against flaviviruses like Dengue and Zika virus. The coordination of a metal ion can enhance the biological activity of a ligand through several mechanisms, including:

  • Increased Lipophilicity: Metal complexation can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach the target site.

  • Modified Geometry: The rigid three-dimensional structure of a metal complex can lead to a higher affinity and selectivity for the target enzyme's active site compared to the more flexible free ligand.

  • Redox Activity: Some metal ions, such as copper and cobalt, can participate in redox reactions, which may induce oxidative stress in virally infected cells or interfere with viral enzymes that are sensitive to redox changes.

Use in Catalysis

The presence of a redox-active metal center and the potential for coordinative unsaturation make these complexes candidates for catalytic applications. They could be screened for activity in various organic transformations, such as oxidation, reduction, and C-C coupling reactions.

Material Science Applications

The sulphonic acid groups can promote water solubility and interaction with polar surfaces. The metal complexes could be explored as components in the development of functional materials, such as sensors, conductive polymers, or pigments.

Disclaimer: The experimental protocols and data presented are generalized and hypothetical. Researchers should conduct their own literature searches for the most up-to-date and specific information and perform all experiments with appropriate safety precautions. The synthesis and characterization should be adapted based on the specific metal ion and desired properties of the final complex.

References

Application Note: Quantitative Determination of 5-Hydroxytoluene-2,4-disulphonic acid diammonium in Pharmaceutical Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Analytical Method of Detecting 5-Hydroxytoluene-2,4-disulphonic acid diammonium in Pharmaceuticals.

Introduction

This compound is a chemical compound that may be present in pharmaceutical products, sometimes as an impurity of active pharmaceutical ingredients like Policresulen.[1] Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the determination of this compound in a pharmaceutical matrix. The method is based on a reverse-phase separation, providing a reliable and reproducible analytical procedure.[2]

Principle

The method employs a reverse-phase HPLC system to separate this compound from other components in the sample matrix.[2] The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer.[2] Detection is performed using a UV spectrophotometer at a wavelength determined by the maximum absorbance of the analyte. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Chemical and Physical Properties

PropertyValue
Chemical FormulaC₇H₁₄N₂O₇S₂
Molecular Weight302.33 g/mol [3]
AppearanceSolid (form may vary)
SolubilitySoluble in water

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Reference Standard: Certified this compound.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (analytical grade)[2]

    • Water (HPLC grade)

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 20:80 v/v).[2] The exact ratio may need to be optimized.

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

3. Sample Preparation

The sample preparation will depend on the pharmaceutical formulation.

  • For Tablet Formulation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of the analyte and transfer it to a volumetric flask.

    • Add a suitable volume of mobile phase, sonicate for 15 minutes to ensure complete dissolution of the analyte, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Liquid Formulation:

    • Accurately pipette a known volume of the liquid formulation into a volumetric flask.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (20:80 v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely in the range of 220-280 nm)
Run Time 10 minutes (or until the analyte peak has eluted)

5. Method Validation Parameters

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Illustrative Quantitative Data

The following table summarizes representative performance characteristics of the method. (Note: These are illustrative values and actual results may vary).

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range (µg/mL) 1 - 50
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantitation (LOQ) (µg/mL) 1.0

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Analyte of Interest Method Reverse-Phase HPLC Analytical Technique Analyte->Method Matrix Pharmaceutical Formulation Sample Matrix Matrix->Method Result Concentration Quantitative Result Method->Result

Caption: Logical relationship between the analyte, sample matrix, analytical method, and the final result.

References

Troubleshooting & Optimization

interference from other ions in spectrophotometric analysis with 5-Hydroxytoluene-2,4-disulphonic acid diammonium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific reagent 5-Hydroxytoluene-2,4-disulphonic acid diammonium (HDDA) is limited in readily available scientific literature. This guide is based on data for a structurally similar compound, Tiron (Disodium 1,2-dihydroxybenzene-3,5-disulfonate) , which is expected to exhibit analogous analytical behavior and interferences.

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals using this compound or its close structural analogs for spectrophotometric analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HDDA) used for in spectrophotometric analysis?

A1: Based on the reactivity of its structural analog, Tiron, HDDA is primarily used as a chromogenic reagent for the spectrophotometric determination of metal ions, most notably Iron (Fe) and Titanium (Ti). It forms colored complexes with these metal ions that can be quantified by measuring the absorbance of light at a specific wavelength.[1][2][3]

Q2: What are the common interfering ions in this analysis?

A2: Several ions can interfere with the determination of analytes using reagents like Tiron, and by extension, HDDA. For Titanium (Ti) determination, Molybdenum (VI) is a known interferent.[1] For Iron (Fe) determination, a broader range of ions can interfere, particularly Fe(II), Fe(III), Al(III), sulfate (SO₄²⁻), fluoride (F⁻), acetate, and citrate, which are reported to have strong inference.[4]

Q3: How can I minimize interference from other ions?

A3: Minimizing interference often involves controlling the experimental conditions, such as pH, and using masking agents. For instance, adjusting the pH can help to selectively form the complex with the target analyte. In some cases, separation techniques prior to spectrophotometric analysis may be necessary if interferences cannot be chemically masked.

Q4: What is the optimal pH for complex formation?

A4: The optimal pH for complex formation is dependent on the target analyte. For the determination of Titanium (IV) with Tiron, the maximum extraction of the complex is achieved at a pH of approximately 3.0 to 4.0.[1] For Iron determination with Tiron, the quantitative retention of the iron complex occurs in a pH range of 6.0 to 9.0.[3] It is crucial to optimize the pH for your specific application.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no color development Incorrect pH of the solution.Verify and adjust the pH of your sample and standard solutions to the optimal range for the target analyte.
Low concentration of the analyte.Concentrate the sample or use a more sensitive method if the analyte concentration is below the detection limit.
Degradation of the HDDA reagent.Prepare a fresh solution of the HDDA reagent. Store the reagent as recommended by the manufacturer.
Inconsistent or fluctuating absorbance readings Presence of suspended particles.Filter or centrifuge your samples to remove any particulate matter before analysis.
Temperature fluctuations.Ensure that all solutions are at a stable room temperature before measurement.
Instrument instability.Allow the spectrophotometer to warm up properly and perform a baseline correction with a proper blank solution.
High background absorbance Contaminated glassware.Thoroughly clean all glassware with an appropriate cleaning agent and rinse with deionized water.
Interfering substances in the sample matrix.Identify potential interfering ions (see Table 1) and apply masking agents or separation techniques.
Non-linear calibration curve High concentration of standards.Prepare a new set of standards within the linear range of the assay.
Presence of interfering ions.Re-evaluate the sample matrix for interfering substances and take corrective actions.

Interference from Other Ions: Quantitative Data

The tolerance limits for various ions in the determination of iron using Tiron are summarized below. The tolerance limit is defined as the maximum concentration of the interfering ion that causes an error of not more than ±5% in the determination of the analyte.

Table 1: Tolerance Limits of Interfering Ions in the Determination of Iron with Tiron

Interfering IonTolerance Ratio (Interfering Ion : Analyte)Interference Level
Na⁺, K⁺, Cl⁻, NO₃⁻> 1000-foldNo Interference
Mg²⁺, Ca²⁺, I⁻, PO₄³⁻, SCN⁻100 to 500-foldMedium Interference
Fe²⁺, Fe³⁺, Al³⁺, SO₄²⁻, F⁻, Acetate, Citrate1 to 50-foldStrong Interference

Data based on studies with Tiron for the determination of Hg(II) and Cd(II), which provides a general indication of ion interference levels.[4]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Titanium (IV)

This protocol is based on the extraction of the Titanium(IV)-Tiron complex.

  • Preparation of Solutions:

    • Titanium(IV) standard solutions.

    • Tiron solution.

    • 1,3-Diphenylguanidinium salt solution.

    • Buffer solution (to maintain pH 3.0-4.0).

    • n-Butanol.

  • Procedure:

    • To a known volume of the sample or standard solution containing Titanium(IV), add the Tiron solution and the 1,3-diphenylguanidinium salt solution.

    • Adjust the pH of the aqueous phase to between 3.0 and 4.0 using the buffer solution.

    • Extract the formed complex into a known volume of n-butanol by vigorous shaking.

    • Allow the phases to separate.

    • Measure the absorbance of the organic phase at 385 nm against a reagent blank.

  • Calibration:

    • Prepare a series of standard solutions of Titanium(IV) and follow the procedure above to construct a calibration curve of absorbance versus concentration.

Protocol 2: Spectrophotometric Determination of Iron

This protocol is based on the formation of the Iron-Tiron complex.

  • Preparation of Solutions:

    • Iron standard solutions.

    • Tiron solution.

    • Buffer solution (to maintain pH 6.0-9.0).

  • Procedure:

    • To a known volume of the sample or standard solution containing Iron, add the Tiron solution.

    • Adjust the pH of the solution to between 6.0 and 9.0 using the buffer solution.

    • Allow the color to develop for a specified time.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the Iron-Tiron complex against a reagent blank.

  • Calibration:

    • Prepare a series of standard solutions of Iron and follow the procedure above to construct a calibration curve of absorbance versus concentration.

Visualizations

Experimental_Workflow_Ti_Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Sample Sample/Standard Mix Mix Sample & Reagents Sample->Mix Reagents Tiron & Diphenylguanidine Reagents->Mix Buffer_pH3_4 Buffer (pH 3-4) Adjust_pH Adjust pH Buffer_pH3_4->Adjust_pH Mix->Adjust_pH Extract Extract with n-Butanol Adjust_pH->Extract Measure Measure Absorbance at 385 nm Extract->Measure Calibrate Calibration Curve Measure->Calibrate Result Determine Ti(IV) Concentration Calibrate->Result

Caption: Workflow for Titanium (IV) determination.

Troubleshooting_Logic Start Inaccurate Results? Check_Wavelength Verify λmax? Start->Check_Wavelength Check_pH Check pH? Start->Check_pH Check_Blank Blank Correction Correct? Start->Check_Blank Check_Interference Potential Ion Interference? Start->Check_Interference Recalibrate Recalibrate Spectrophotometer Check_Wavelength->Recalibrate No Re_Run Re-run Analysis Check_Wavelength->Re_Run Yes Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_pH->Re_Run Yes Prepare_Blank Prepare Fresh Blank Check_Blank->Prepare_Blank No Check_Blank->Re_Run Yes Masking Use Masking Agent or Dilute Sample Check_Interference->Masking Yes Check_Interference->Re_Run No Recalibrate->Re_Run Adjust_pH->Re_Run Prepare_Blank->Re_Run Masking->Re_Run

Caption: Troubleshooting logic for inaccurate results.

References

improving the stability of 5-Hydroxytoluene-2,4-disulphonic acid diammonium reagent solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and maintaining the stability of 5-Hydroxytoluene-2,4-disulphonic acid diammonium reagent solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound salt and its solutions?

A1: For long-term stability, the solid powder form of the reagent should be stored at -20°C. Once dissolved, the reagent solution should be stored at -80°C.[1] It is crucial to keep both the solid and the solution in a tightly sealed container, protected from direct sunlight and sources of ignition.[1]

Q2: What factors can cause the degradation of the reagent solution?

A2: The stability of the this compound reagent solution can be compromised by several factors, including:

  • Improper pH: Aromatic sulfonic acids and phenolic compounds can be unstable at neutral to high pH.[2][3] Acidic conditions (pH 2.5-3) have been shown to improve the stability of similar aromatic sulfonic acid solutions.[2]

  • Elevated Temperature: Higher temperatures accelerate the degradation of aromatic sulfonic acids.[2][4]

  • Light Exposure: As with many complex organic molecules, exposure to light, particularly UV light, can induce photodegradation.[5]

  • Presence of Incompatible Materials: Contact with strong acids, alkalis, oxidizing agents, or reducing agents can lead to chemical degradation.[1]

Q3: How can I tell if my reagent solution has degraded?

A3: Signs of degradation can include a visible color change in the solution, the formation of precipitates, or a noticeable decrease in performance in your experiments (e.g., lower signal, loss of expected activity). Analytical techniques like HPLC can provide more definitive evidence, showing changes in peak shape, retention time, or the appearance of new peaks corresponding to degradation products.

Q4: Can I prepare a stock solution and store it for a long period?

A4: While preparing a stock solution is common practice, its long-term stability depends heavily on the storage conditions. For extended storage, it is recommended to prepare aliquots of the solution and store them at -80°C to minimize freeze-thaw cycles.[1] It is also advisable to conduct periodic performance checks on your stock solution to ensure its efficacy.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments that could be related to reagent instability.

Issue 1: Decreased Reagent Performance or Loss of Activity

Q: My assay is showing a significantly weaker signal or complete loss of activity compared to previous experiments. Could the reagent be the problem?

A: Yes, a decline in performance is a common indicator of reagent degradation. Consider the following:

  • Storage Conditions: Was the solution stored at the recommended -80°C and protected from light?[1] Accidental storage at higher temperatures could lead to degradation.

  • Age of Solution: How old is the working solution? For critical applications, it is best to use freshly prepared solutions or solutions that have been validated for stability over a specific period.

  • pH of the Final Assay Buffer: The phenolic hydroxyl group on the molecule may be susceptible to oxidation at neutral or alkaline pH.[3] If your assay buffer has a high pH, this could be a contributing factor.

  • Contamination: Was the stock solution potentially contaminated with oxidizing or reducing agents, or metal ions?[1]

Troubleshooting Steps:

  • Prepare a fresh solution of the reagent from the solid powder.

  • Compare the performance of the fresh solution against the old one in a parallel experiment.

  • If the fresh solution restores activity, discard the old solution and review your storage and handling procedures.

Issue 2: Inconsistent or Non-Reproducible Results

Q: I am observing high variability between replicate experiments. Could reagent instability be the cause?

A: Inconsistent results can certainly stem from a reagent that is actively degrading.

  • Freeze-Thaw Cycles: Have you subjected your stock solution to multiple freeze-thaw cycles? This can accelerate degradation. Aliquoting your stock solution upon preparation is highly recommended.

  • Light Exposure During Experiment: Are your experimental setups exposed to direct laboratory light for extended periods? Photodegradation can occur over the course of an experiment.[5] Consider using amber-colored tubes or covering your experimental setup to minimize light exposure.

  • Solution Homogeneity: If the solution has started to degrade and form precipitates, it may no longer be homogeneous, leading to inconsistent concentrations in your assays. Ensure the solution is clear and free of particulates before use.

Troubleshooting Steps:

  • Centrifuge a small amount of your reagent solution to check for any precipitate.

  • Implement a strict protocol of using single-use aliquots to avoid freeze-thaw cycles.

  • Evaluate the light conditions of your experimental setup and take measures to protect the reagent from light.

Issue 3: Unexpected Peaks in Analytical Chromatography (e.g., HPLC)

Q: I am analyzing my reaction products with HPLC and see new, unexpected peaks that were not there before. Is it possible my reagent is degrading?

A: The appearance of new peaks is a strong indication of chemical degradation.

  • Degradation Products: Aromatic sulfonic acids can undergo desulfonation, and the phenolic group can be oxidized.[3][4] These reactions will create new chemical species that will likely have different retention times in HPLC.

  • Mobile Phase pH: The pH of your mobile phase could potentially contribute to on-column degradation if it is too high.

  • Sample Preparation: The diluent used for your sample preparation should be compatible with the reagent. Using an inappropriate diluent could trigger degradation.

Troubleshooting Steps:

  • Analyze a sample of the reagent solution itself (a reagent blank) to see if the unexpected peaks are present.

  • If they are, this confirms the reagent has degraded. Prepare a fresh solution and re-analyze.

  • Review your sample preparation and mobile phase conditions to ensure they are not contributing to the degradation.

Data on the Stability of Related Compounds

Table 1: Stability of Aromatic Sulfonic Acids in Aqueous Matrix

Storage ConditionDurationStability Outcome
4°C without additives2 monthsSome degradation observed.
4°C, pH adjusted to 2.5-3 with sulfuric acid2 monthsGood stability was observed.[2]
Room Temperature3 monthsLess stable compared to lower temperatures.[2]
4°C3 monthsMore stable than at room temperature.[2]
-20°C3 monthsShowed the best stability among the tested conditions.[2]

Data summarized from a study on 14 sulfonated benzene and naphthalene compounds.[2]

Experimental Protocols

Protocol for Assessing Reagent Solution Stability

This protocol provides a general framework for users to determine the stability of their this compound solutions under their specific laboratory conditions.

1. Objective: To evaluate the stability of the reagent solution under various storage conditions (e.g., temperature, pH, light exposure) over a defined period.

2. Materials:

  • This compound salt

  • High-purity water or appropriate solvent

  • Buffers for pH adjustment (e.g., citrate for acidic pH, phosphate for neutral pH)

  • Clear and amber glass vials

  • Calibrated temperature-controlled storage chambers/refrigerators/freezers

  • Analytical instrument (e.g., HPLC with a UV detector)

3. Methodology:

  • Solution Preparation: Prepare a stock solution of the reagent at a known concentration. Divide this stock solution into several aliquots.

  • Condition Setup:

    • Temperature: Store aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

    • pH: Adjust the pH of aliquots to different levels (e.g., pH 3, pH 5, pH 7) using appropriate buffers. Store these at a consistent temperature.

    • Light Exposure: Store aliquots in both clear vials (exposed to ambient light) and amber vials (protected from light) at a consistent temperature.

  • Time Points: Define the time points for analysis (e.g., Day 0, Day 1, Week 1, Week 2, Week 4, etc.).

  • Analysis:

    • At each time point, retrieve one aliquot from each condition.

    • Analyze the sample using a stability-indicating method, such as HPLC. The method should be able to separate the parent compound from potential degradation products.

    • Record the peak area or concentration of the parent compound. Note the appearance of any new peaks.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the Day 0 sample.

    • Plot the percentage remaining versus time for each condition.

    • Determine the conditions under which the reagent is most stable. A common threshold for stability is the time at which the concentration of the parent compound drops to 90% of its initial value.

Visualizations

Reagent 5-Hydroxytoluene-2,4-disulphonic acid diammonium Reagent Solution Degradation Degradation Reagent->Degradation leads to HighTemp Elevated Temperature (>4°C) HighTemp->Degradation HighpH Neutral/Alkaline pH HighpH->Degradation Light Light Exposure (UV) Light->Degradation Oxidants Oxidizing/Reducing Agents Oxidants->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation

Caption: Factors leading to reagent degradation.

start Start: Prepare Fresh Reagent Stock Solution aliquot Aliquot Stock Solution into Single-Use Vials start->aliquot setup Set Up Storage Conditions (Temp, pH, Light) aliquot->setup timepoint Pull Samples at Defined Time Points (T=0, T=1, T=2...) setup->timepoint analyze Analyze by Stability- Indicating Method (e.g., HPLC) timepoint->analyze For each condition evaluate Evaluate Data: % Reagent Remaining, Appearance of Degradants analyze->evaluate end End: Determine Optimal Storage Conditions evaluate->end

Caption: Experimental workflow for stability testing.

start Problem: Inconsistent or Poor Experimental Results q1 Is the reagent solution newly prepared? start->q1 a1_yes Check other experimental parameters (instrument, other reagents, protocol). q1->a1_yes Yes a1_no How was the solution stored? q1->a1_no No q2 Stored at -80°C, protected from light, and in single-use aliquots? a1_no->q2 a2_yes Solution may still have degraded over time. Prepare a fresh solution and re-test. q2->a2_yes Yes a2_no Improper storage is the likely cause of degradation. q2->a2_no No end Action: Prepare fresh solution. Review and improve storage and handling protocols. a2_yes->end a2_no->end

Caption: Troubleshooting reagent instability issues.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Sulfonated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with sulfonated compounds. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, specifically peak tailing, encountered during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my sulfonated compound peaks tailing in reversed-phase HPLC?

Peak tailing for sulfonated compounds in reversed-phase HPLC is a common issue primarily caused by secondary interactions between the analyte and the stationary phase.[1][2]

  • Primary Cause: Secondary Silanol Interactions: Sulfonated compounds are strong acids and exist as anions in typical reversed-phase mobile phases. The silica backbone of most C18 columns has residual silanol groups (Si-OH).[3][4] At mobile phase pH values above 3, these silanol groups can become ionized (Si-O⁻), creating negatively charged sites.[1][3][5] While one might expect repulsion between the anionic sulfonate and the anionic silanol, secondary retention can still occur through interactions with protonated basic compounds or through complex mechanisms involving metal impurities on the silica surface.[4][6] More commonly for acidic compounds like sulfonates, tailing can arise from interactions with different types of silanol groups, some of which can be quite acidic and interact even at low pH.[6] This leads to multiple retention mechanisms for the same analyte, which slows down a portion of the analyte molecules, resulting in a tailing peak.[1][4][7]

  • Other Potential Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][7]

    • Column Degradation: Voids in the packing material at the column inlet or a contaminated inlet frit can create alternative flow paths for the sample, causing tailing.[1][7]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before detection.[2][5][8]

    • Mobile Phase pH: A mobile phase pH close to the pKa of the analyte can lead to the presence of both ionized and unionized forms, causing peak distortion.[5][9][10]

Q2: How can I minimize secondary silanol interactions to improve peak shape?

Minimizing unwanted interactions with stationary phase silanol groups is crucial for achieving symmetrical peaks.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to 2-3) can suppress the ionization of silanol groups, reducing their ability to interact with analytes.[8][11]

    • Use a Modern, End-Capped Column: Select a high-purity silica column that has been "end-capped." End-capping chemically derivatizes most of the residual silanol groups, making them inert.[1][7][8] This is one of the most effective ways to reduce tailing for polar and ionizable compounds.[7]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and maintain a consistent pH on the column surface, improving peak shape.[8]

    • Consider a Different Stationary Phase: If tailing persists, consider columns with alternative chemistries, such as those with polar-embedded groups or polymer-based columns that do not have silanol groups.[5][12]

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Logic for Peak Tailing A Peak Tailing Observed B Check All Peaks or Specific Peaks? A->B C All Peaks Tailing B->C All D Specific Peaks Tailing (e.g., Sulfonates) B->D Specific E Reduce Sample Concentration (Check for Overload) C->E H Secondary Interactions Likely (Silanol Effects) D->H G Issue Resolved? E->G Test Injection F Check for Column Void / Frit Blockage L Problem Solved F->L If Replaced/Fixed M Consider Extra-Column Volume or Instrument Issues F->M If Column is OK G->F No G->L Yes I Adjust Mobile Phase pH (e.g., lower to pH 2-3) H->I J Add/Optimize Ion-Pair Reagent I->J K Use End-Capped or Alternative Column J->K K->L M->L

Caption: A logical workflow for diagnosing the cause of peak tailing.

Q3: What is ion-pair chromatography and can it help with sulfonated compounds?

Yes, ion-pair chromatography (IPC) is a powerful technique for improving the retention and peak shape of ionic compounds like sulfonates on reversed-phase columns.[13]

  • Mechanism: An ion-pairing reagent, which is a molecule with a charge opposite to the analyte and a hydrophobic alkyl chain, is added to the mobile phase.[14] For anionic sulfonates, a cationic ion-pairing reagent like tetrabutylammonium (TBA) is used. There are two proposed mechanisms for how this works:[14]

    • Ion-Pair Formation: The reagent forms a neutral ion-pair with the sulfonated analyte in the mobile phase. This neutral complex is more hydrophobic and is retained more strongly and uniformly by the C18 stationary phase.[13]

    • Dynamic Ion-Exchanger: The hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The positively charged heads of the reagent then attract and retain the anionic sulfonate analytes.[14]

Mechanism of Ion-Pair Chromatography

Caption: Formation of a neutral ion-pair for retention in IPC.

Quantitative Data & Experimental Protocols

Table 1: Mobile Phase & Column Selection Guide
ParameterRecommendation for Sulfonated CompoundsRationale
Column Type High-purity, end-capped C18 or C8Minimizes silanol interactions, which are a primary cause of tailing.[1][7][8]
Mobile Phase pH 2.5 - 3.5 (without ion-pairing)Suppresses ionization of silanol groups on the silica surface.[8][11]
5.0 - 7.5 (with ion-pairing)Allows for effective ion-pairing; pH should be chosen to ensure both analyte and reagent are ionized.
Buffer System Phosphate or AcetateProvides good buffering capacity in the recommended pH ranges.
Buffer Concentration 20 - 50 mMMasks residual silanols and maintains stable pH.[8] Higher concentrations can improve peak shape.
Organic Modifier Acetonitrile or MethanolStandard reversed-phase solvents. Acetonitrile often provides sharper peaks.
Table 2: Common Cationic Ion-Pairing Reagents for Sulfonated Analytes
ReagentTypical ConcentrationNotes
Tetrabutylammonium (TBA) Hydroxide or Phosphate5 - 20 mMCommon and effective general-purpose ion-pairing agent.[15] Not MS-compatible.
Tetrapropylammonium (TPA) Hydroxide5 - 20 mMProvides less retention than TBA, useful for more hydrophobic sulfonates.
Triethylamine (TEA)0.1% - 1.0% (v/v), pH adjustedOften used as a silanol blocker and weak ion-pairing agent. Volatile and can be MS-compatible.[14]
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP)VariesCan act as a multi-charged positive buffer to bridge anionic analytes to a negatively-charged column surface in BIST™ methods.[16]
Protocol 1: Optimizing Mobile Phase pH

Objective: To find a mobile phase pH that provides symmetrical peak shape by minimizing secondary silanol interactions.

  • Initial Conditions:

    • Column: Use a reliable, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Aqueous Mobile Phase (A): 20 mM phosphate buffer.

    • Organic Mobile Phase (B): Acetonitrile.

    • Gradient: Start with a simple isocratic or shallow gradient elution (e.g., 70:30 A:B).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

  • pH Evaluation:

    • Prepare three separate batches of the aqueous mobile phase (A), adjusting the pH of each to 3.5, 3.0, and 2.5 using phosphoric acid.

    • Equilibrate the column with the pH 3.5 mobile phase for at least 20 column volumes.

    • Inject your sulfonated compound standard and record the chromatogram, noting the peak tailing factor.

    • Repeat the equilibration and injection process for the pH 3.0 and pH 2.5 mobile phases.

  • Analysis:

    • Compare the peak shapes from the three runs. Typically, peak tailing will decrease as the pH is lowered.[11]

    • Select the pH that provides the best balance of peak symmetry and desired retention time. If retention is too low at acidic pH, consider using an ion-pairing reagent.

Protocol 2: Implementing Ion-Pair Chromatography

Objective: To improve retention and peak shape of a poorly retained or tailing sulfonated compound using an ion-pairing reagent.

  • Reagent and Mobile Phase Preparation:

    • Ion-Pairing Reagent Stock: Prepare a 100 mM stock solution of Tetrabutylammonium (TBA) Phosphate in water.

    • Aqueous Mobile Phase (A): Prepare your buffered mobile phase (e.g., 20 mM Phosphate, pH 6.5). Add the TBA stock solution to a final concentration of 10 mM.

    • Organic Mobile Phase (B): Acetonitrile.

  • Column Equilibration (CRITICAL):

    • Flush the column with a 50:50 mixture of water and methanol to remove any old buffers.

    • Introduce the new ion-pairing mobile phase (e.g., 90:10 A:B) at a low flow rate (0.5 mL/min) for at least 30-40 column volumes. Ion-pairing methods require extensive equilibration to ensure the stationary phase is saturated with the reagent.[14] Inadequate equilibration is a common cause of poor reproducibility.

  • Method Development:

    • Inject the sulfonated compound standard. You should observe a significant increase in retention time and, ideally, an improvement in peak shape.

    • Optimize the separation by adjusting the organic modifier (acetonitrile) percentage.

    • If retention is too strong, you can decrease the concentration of the ion-pairing reagent (e.g., to 5 mM).

  • Column Dedication and Washout:

    • It is highly recommended to dedicate a column specifically for ion-pairing applications, as the reagents can be difficult to remove completely.

    • To wash out the reagent, flush the column extensively with water, followed by methanol or acetonitrile.

References

minimizing byproduct formation during the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid diammonium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing byproduct formation during the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid diammonium. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 5-Hydroxytoluene-2,4-disulphonic acid?

The synthesis typically involves the di-sulfonation of p-cresol (4-hydroxytoluene) using a strong sulfonating agent. The resulting 5-Hydroxytoluene-2,4-disulphonic acid is then neutralized with an ammonium source to yield the diammonium salt.

Q2: What are the common byproducts I should be aware of during this synthesis?

During the sulfonation of p-cresol, several byproducts can form. These include:

  • Monosulfonated p-cresol: Incomplete reaction can lead to the presence of 4-hydroxytoluene-2-sulphonic acid.

  • Isomeric products: While the 2,4-disulphonic acid is the desired product, other isomers may form depending on the reaction conditions.

  • Ditolyl sulfones: These can form through intermolecular dehydration between two molecules of sulfonated cresol.[1]

  • Oxidation products: Strong sulfonating agents at elevated temperatures can cause oxidation of the phenol ring, leading to colored impurities.

  • Xylenols and other phenols: These can arise from minor side reactions during the process.[1]

Q3: How can I convert the sulfonic acid to the diammonium salt?

The conversion of 5-Hydroxytoluene-2,4-disulphonic acid to its diammonium salt is typically achieved by neutralization. This can be done by reacting the sulfonic acid with ammonia gas, an aqueous solution of ammonium hydroxide, or an ammonium salt of a weak acid. The reaction should be carefully monitored to achieve the desired pH and ensure complete conversion to the diammonium salt.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the sulfonation reaction and determining the purity of the final product. It can be used to separate the desired product from starting materials, intermediates, and byproducts.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete sulfonation. - Suboptimal reaction temperature. - Insufficient amount of sulfonating agent. - Reversibility of the sulfonation reaction.- Increase reaction time or temperature cautiously. - Optimize the molar ratio of the sulfonating agent to p-cresol. - Use a stronger sulfonating agent like oleum (fuming sulfuric acid). - Remove water formed during the reaction to drive the equilibrium forward.
High Levels of Monosulfonated Byproducts - Insufficient reaction time or temperature. - Inadequate amount of sulfonating agent.- Increase the reaction time and/or temperature. - Increase the molar equivalent of the sulfonating agent.
Formation of Dark-Colored Impurities - Oxidation of the phenolic ring due to harsh reaction conditions. - Use of contaminated starting materials.- Maintain a lower reaction temperature. - Use a milder sulfonating agent if possible. - Ensure the purity of the starting p-cresol. - Consider performing the reaction under an inert atmosphere.
Presence of Sulfone Byproducts - High reaction temperatures. - High concentration of the sulfonating agent.- Carefully control the reaction temperature, avoiding excessive heat. - Gradually add the sulfonating agent to the reaction mixture to avoid localized high concentrations.
Incomplete Conversion to Diammonium Salt - Insufficient amount of ammonium source. - Inaccurate pH measurement.- Add the ammonium source in slight excess and monitor the pH. - Calibrate the pH meter before use. - Stir the reaction mixture thoroughly to ensure complete neutralization.

Experimental Protocols

1. Di-sulfonation of p-Cresol:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add p-cresol.

  • Cool the vessel in an ice bath.

  • Slowly add a molar excess of the chosen sulfonating agent (e.g., concentrated sulfuric acid or oleum) while maintaining a low temperature.

  • After the addition is complete, gradually raise the temperature and monitor the reaction progress using HPLC.

  • Once the reaction is complete, cool the mixture.

2. Isolation and Conversion to Diammonium Salt:

  • Carefully quench the reaction mixture by adding it to ice-cold water.

  • Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution while keeping the temperature low.

  • The diammonium salt may precipitate out of the solution upon cooling or by the addition of a suitable anti-solvent.

  • Filter the precipitate, wash it with a cold solvent, and dry it under vacuum.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway pCresol p-Cresol DisulfonicAcid 5-Hydroxytoluene-2,4-disulphonic acid pCresol->DisulfonicAcid Sulfonation SulfonatingAgent Sulfonating Agent (e.g., H2SO4/SO3) DiammoniumSalt 5-Hydroxytoluene-2,4-disulphonic acid diammonium salt DisulfonicAcid->DiammoniumSalt Neutralization AmmoniumSource Ammonium Source (e.g., NH4OH)

Caption: Reaction scheme for the synthesis of the target compound.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting Start Synthesize Product Analyze Analyze Product Purity (HPLC) Start->Analyze CheckPurity Purity Acceptable? Analyze->CheckPurity HighMono High Monosulfonated Byproduct? CheckPurity->HighMono No End Product Meets Specification CheckPurity->End Yes HighSulfone High Sulfone Byproduct? HighMono->HighSulfone No IncreaseTimeTemp Increase Reaction Time/Temp Increase Sulfonating Agent HighMono->IncreaseTimeTemp Yes HighOxidation High Oxidation Byproduct? HighSulfone->HighOxidation No LowerTemp Lower Reaction Temperature Control Agent Addition HighSulfone->LowerTemp Yes HighOxidation->Start No (Other Issues) LowerTempInert Lower Reaction Temperature Use Inert Atmosphere HighOxidation->LowerTempInert Yes IncreaseTimeTemp->Start LowerTemp->Start LowerTempInert->Start

Caption: A logical guide to troubleshooting common byproduct issues.

References

matrix effects in the analysis of real samples with 5-Hydroxytoluene-2,4-disulphonic acid diammonium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of real samples containing 5-Hydroxytoluene-2,4-disulphonic acid diammonium.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how can it affect my analysis of this compound?

A matrix effect is the alteration of an analytical signal by the presence of other components in the sample matrix.[1][2] In the analysis of this compound, components of your sample other than the analyte itself (e.g., proteins, salts, lipids in biological samples) can interfere with the measurement.[1][3] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration of the analyte, compromising the accuracy and reproducibility of your results.[1]

Q2: What are the common signs of matrix effects in my chromatographic data?

Common indicators of matrix effects include:

  • Poor peak shape (e.g., splitting, tailing, fronting).[4]

  • Inconsistent retention times.

  • Reduced or enhanced signal intensity compared to a clean standard.

  • Poor reproducibility of results between replicate injections of the same sample.

  • A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the sample matrix.[5]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

The matrix effect can be quantified by comparing the signal of the analyte in a post-extraction spiked sample to the signal of the analyte in a neat solution at the same concentration.[2] The formula is:

Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.[6]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Shifting Retention Times

Possible Cause: Co-elution of matrix components with this compound. Over time, the sample matrix can also alter the stationary phase of the column, leading to adsorption of the analyte.[7]

Troubleshooting Steps:

StepActionExpected Outcome
1 Optimize Chromatographic Conditions Modify the mobile phase composition, gradient profile, or flow rate to improve the separation of the analyte from interfering matrix components.[3]
2 Improve Sample Preparation Implement a more rigorous sample cleanup method to remove interfering substances before analysis.[8][9]
3 Use a Guard Column A guard column can help protect the analytical column from strongly retained matrix components.[4]
4 Column Washing Periodically flush the column with a strong solvent to remove contaminants.[4]
Issue 2: Inconsistent and Inaccurate Quantitative Results

Possible Cause: Ion suppression or enhancement due to matrix components interfering with the ionization of this compound in the mass spectrometer source.[10]

Troubleshooting Steps:

StepActionExpected Outcome
1 Matrix-Matched Calibration Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to compensate for consistent matrix effects.[3][10]
2 Use of an Internal Standard An internal standard, especially a stable isotope-labeled version of the analyte, can co-elute and experience similar matrix effects, allowing for more accurate quantification.[3]
3 Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.[9]
4 Advanced Sample Preparation Employ more selective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of interfering compounds.[8]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Prepare a Neat Standard Solution: Dissolve a known amount of this compound in the initial mobile phase solvent to a final concentration within the linear range of the assay.

  • Prepare a Blank Matrix Extract: Process a sample of the matrix (e.g., plasma, urine) that is known to not contain the analyte, using your established sample preparation method.

  • Spike the Blank Matrix Extract: Add a small volume of a concentrated stock solution of this compound to the blank matrix extract to achieve the same final concentration as the neat standard solution.

  • Analyze Samples: Inject both the neat standard solution and the spiked matrix extract into the analytical system (e.g., LC-MS/MS).

  • Calculate Matrix Effect: Use the peak areas obtained to calculate the percentage of matrix effect as described in the FAQs.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Condition the appropriate SPE cartridge (e.g., reversed-phase, ion-exchange) with the recommended solvents (e.g., methanol followed by water).

  • Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove unretained matrix components.

  • Elute the Analyte: Elute the this compound from the cartridge using a stronger solvent.

  • Evaporate and Reconstitute: Evaporate the elution solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Troubleshooting Strategy Symptom1 Poor Peak Shape / Shifting RTs Cause1 Matrix Co-elution Symptom1->Cause1 Symptom2 Inconsistent Quantitative Results Cause2 Ion Suppression / Enhancement Symptom2->Cause2 Solution1 Optimize Chromatography Cause1->Solution1 Solution2 Improve Sample Prep Cause1->Solution2 Cause2->Solution2 Solution3 Use Matrix-Matched Calibrators Cause2->Solution3 Solution4 Use Internal Standard Cause2->Solution4

Caption: Troubleshooting workflow for matrix effects.

SPE_Workflow Start Start Condition 1. Condition SPE Cartridge Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge Load->Wash Elute 4. Elute Analyte Wash->Elute Evaporate 5. Evaporate & Reconstitute Elute->Evaporate Analyze Analyze by LC-MS/MS Evaporate->Analyze

Caption: Solid-Phase Extraction (SPE) workflow.

References

Validation & Comparative

A Comparative Guide to the Quantification of 5-Hydroxytoluene-2,4-disulphonic acid diammonium: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of 5-Hydroxytoluene-2,4-disulphonic acid diammonium, a robust and validated analytical method is paramount. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical technologies, supported by detailed experimental protocols and performance data expectations.

Method Comparison

This guide will compare the proposed ion-pair reversed-phase HPLC method with two viable alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) and Capillary Electrophoresis (CE).

FeatureIon-Pair Reversed-Phase HPLCHydrophilic Interaction Liquid Chromatography (HILIC)Capillary Electrophoresis (CE)
Principle Separation based on hydrophobicity, enhanced by an ion-pairing agent that increases retention of the polar analyte on a non-polar stationary phase.Separation of polar compounds on a polar stationary phase using a high organic content mobile phase. Partitioning between the mobile phase and a water-enriched layer on the stationary phase surface is the primary mechanism.[1][2]Separation based on the differential migration of ions in an electric field within a narrow capillary.
Selectivity Excellent for separating aromatic sulphonic acids from non-polar impurities.Offers alternative selectivity to reversed-phase, particularly for very polar compounds.[2]High separation efficiency based on charge-to-size ratio.
Sensitivity High sensitivity with UV detection, typically in the low ng/mL range.Can provide enhanced sensitivity with mass spectrometry (MS) detection due to the high organic content of the mobile phase.[3]High mass sensitivity, but concentration sensitivity can be limited by the small injection volumes.
Robustness Generally robust, but column equilibration with the ion-pairing reagent can be time-consuming and method reproducibility can sometimes be a challenge.[4]Can be less robust than reversed-phase methods, with retention times sensitive to mobile phase water content.Robust, with simple buffer systems, but capillary surface can be prone to adsorption effects.
Compatibility with MS Non-volatile ion-pairing agents are not directly compatible with MS, requiring special techniques for their removal.[5]Highly compatible with MS detection.[3]Readily compatible with MS detection.

Experimental Protocols

Below are detailed methodologies for the proposed HPLC method and its alternatives.

1. Proposed Method: Ion-Pair Reversed-Phase HPLC

This method is designed to provide robust quantification of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Tetrabutylammonium phosphate buffer, pH 7.0

    • B: Acetonitrile

  • Gradient: 10% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at the initial gradient composition.

2. Alternative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a suitable alternative for this highly polar analyte.

  • Instrumentation: HPLC or UHPLC system with a UV or MS detector.

  • Column: HILIC column with an amide or silica-based stationary phase (e.g., 150 mm x 2.1 mm, 3 µm particle size).[3]

  • Mobile Phase:

    • A: 10 mM Ammonium formate in water, pH 3.0

    • B: Acetonitrile

  • Gradient: 95% B to 70% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Detection: UV at 230 nm or MS with electrospray ionization (ESI) in negative mode.

3. Alternative Method 2: Capillary Electrophoresis (CE)

CE offers a high-efficiency separation alternative.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 7.0.

  • Voltage: 20 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 230 nm.

HPLC Method Validation Workflow

The validation of the proposed HPLC method is critical to ensure its suitability for the intended purpose. The following diagram outlines the key steps in the validation process according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation Develop_Method Develop HPLC Method Specificity Specificity Develop_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Validation_Protocol Validation Protocol Validation_Protocol->Develop_Method

Caption: Workflow for the validation of an HPLC method.

Logical Relationship of Analytical Techniques

The choice of an analytical technique depends on various factors, including the analyte's properties and the specific requirements of the analysis. The following diagram illustrates the decision-making process for selecting a suitable technique for a polar, ionizable compound like this compound.

Analytical_Technique_Selection cluster_HPLC HPLC Methods cluster_Alternatives Alternative Techniques Analyte Polar & Ionizable Analyte (this compound) RP_HPLC Reversed-Phase HPLC Analyte->RP_HPLC Poor Retention HILIC HILIC Analyte->HILIC Good Retention CE Capillary Electrophoresis Analyte->CE Charged Analyte IC Ion Chromatography Analyte->IC Ionic Analyte Ion_Pair Ion-Pair RP-HPLC RP_HPLC->Ion_Pair Add Ion-Pairing Agent

Caption: Decision tree for selecting an analytical technique.

Conclusion

The quantification of this compound can be reliably achieved through a validated ion-pair reversed-phase HPLC method. This method offers a good balance of selectivity, sensitivity, and robustness. For applications requiring higher sensitivity with mass spectrometry or for orthogonal verification, HILIC and Capillary Electrophoresis present excellent alternatives. The choice of the most suitable method will depend on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data in a regulated environment.

References

A Comparative Analysis of Chromogenic Reagents for the Spectrophotometric Determination of Titanium(IV)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative study of established chromogenic reagents for the spectrophotometric analysis of titanium(IV).

Initial research into "5-Hydroxytoluene-2,4-disulphonic acid diammonium" did not yield any evidence of its use as a chromogenic reagent. It is not commercially available as such, nor is it cited in scientific literature for this application. Therefore, this guide focuses on a comparative analysis of three well-established and widely used chromogenic reagents for the determination of titanium(IV): Tannic Acid , Chromotropic Acid , and Diantipyrylmethane .

This guide presents a summary of their performance characteristics, detailed experimental protocols, and visual representations of the underlying chemical principles and workflows to aid in the selection of the most suitable reagent for your specific analytical needs.

Performance Comparison of Chromogenic Reagents

The selection of a chromogenic reagent is critical for the accuracy, sensitivity, and reliability of spectrophotometric analysis. The following table summarizes the key performance indicators for Tannic Acid, Chromotropic Acid, and Diantipyrylmethane in the determination of titanium(IV).

ParameterTannic AcidChromotropic AcidDiantipyrylmethane
Optimal pH 6.0[1]~4.51.2 M HCl / 1.8 M H₂SO₄[2]
Wavelength of Max. Absorbance (λmax) 436 nm[1][3][4]443 nm[5]380-400 nm
Molar Absorptivity (ε) 3.66 x 10⁴ L mol⁻¹ cm⁻¹[1][3][4]Data not readily available~1.5 x 10⁴ L mol⁻¹ cm⁻¹
Beer's Law Range 2 - 26 µg/mL[1][3][4]5 x 10⁻⁵ - 4.7 x 10⁻⁴ mol/L[5]0.40 - 10.0 µg/mL[2]
Limit of Detection (LOD) Data not readily available25 ng[5]Data not readily available
Stoichiometry (Reagent:Ti) 2:1[1]2:13:1
Common Interferences Iron, Molybdenum, Vanadium (can be masked)[1]Iron(III)[6]Iron, Vanadium, Molybdenum

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the spectrophotometric determination of titanium(IV) using each of the compared chromogenic reagents.

Determination of Titanium(IV) using Tannic Acid

This method is based on the formation of a red-colored complex between titanium(IV) and tannic acid in a micellar medium, which enhances the stability and sensitivity of the complex.[1]

Reagents:

  • Standard Titanium(IV) solution (1x10⁻³ M)

  • Tannic Acid solution (1x10⁻³ M)

  • Triton X-100 solution

  • Citrate buffer (pH 6.0)

Procedure:

  • To a 10 mL volumetric flask, add 0.5 mL of the Titanium(IV) solution.

  • Add 1.5 mL of the Tannic Acid solution.

  • Add 0.3 mL of Triton X-100 solution to create a micellar medium.

  • Bring the volume up to the mark with the citrate buffer (pH 6.0).

  • Mix the solution thoroughly and allow it to stand for 5 minutes at room temperature (25°C).

  • Measure the absorbance of the solution at 436 nm against a reagent blank prepared in the same manner but without the titanium(IV) solution.[1]

  • For sample analysis, dissolve the sample in an appropriate acid (e.g., sulfuric acid for steel samples) and mask interfering ions if necessary (e.g., using sodium fluoride for iron).[1]

Determination of Titanium(IV) using Chromotropic Acid

This method relies on the formation of a colored complex between titanium(IV) and chromotropic acid. The use of a flow injection manifold can enhance the speed and reproducibility of the analysis.

Reagents:

  • Standard Titanium(IV) solution

  • Chromotropic Acid solution

  • Buffer solution (pH ~4.5)

Procedure:

  • Prepare a series of standard solutions of titanium(IV) within the linear range (5 x 10⁻⁵ to 4.7 x 10⁻⁴ mol/L).[5]

  • For each standard or sample, mix a known volume with the chromotropic acid solution in the buffer.

  • Allow the color to develop.

  • Measure the absorbance at 443 nm against a reagent blank.[5]

  • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • Determine the concentration of titanium(IV) in the sample from the calibration curve.

Determination of Titanium(IV) using Diantipyrylmethane

This method involves the formation of a yellow-colored complex between titanium(IV) and diantipyrylmethane in a strong acid medium.[2]

Reagents:

  • Standard Titanium(IV) solution

  • Diantipyrylmethane (DAPM) solution

  • Hydrochloric Acid (HCl)

  • Sulfuric Acid (H₂SO₄)

  • Ascorbic acid (to reduce interfering ions like iron)

Procedure:

  • Decompose the sample containing titanium by heating with a mixture of nitric acid and hydrofluoric acid. Neutralize the excess HF with boric acid.[2]

  • Transfer an aliquot of the sample solution to a volumetric flask.

  • Add ascorbic acid solution to reduce any ferric ions to the ferrous state, which does not interfere.

  • Add the diantipyrylmethane solution.

  • Adjust the acidity of the solution to approximately 1.2 M HCl and 1.8 M H₂SO₄.[2]

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for at least 5 minutes.

  • Measure the absorbance of the solution between 380 nm and 400 nm against a reagent blank.

  • Prepare a calibration curve using standard titanium(IV) solutions treated in the same manner.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental and chemical processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Chromogenic Reaction cluster_analysis Spectrophotometric Analysis Sample Sample Digestion/Dissolution Reagent Add Chromogenic Reagent & Buffer Sample->Reagent Standard Prepare Standard Solutions Standard->Reagent Develop Color Development Reagent->Develop Measure Measure Absorbance at λmax Develop->Measure Calibrate Generate Calibration Curve Measure->Calibrate Calculate Calculate Analyte Concentration Calibrate->Calculate

Caption: General experimental workflow for spectrophotometric analysis.

Signaling_Pathway Analyte Analyte (e.g., Ti⁴⁺) Complex Colored Complex Analyte->Complex + Reagent Chromogenic Reagent Reagent->Complex + Transmitted Transmitted Light (I) Complex->Transmitted Light Incident Light (I₀) Light->Complex Absorbs Light at λmax

Caption: Formation of a colored complex for spectrophotometric detection.

References

accuracy and precision of spectrophotometric methods using 5-Hydroxytoluene-2,4-disulphonic acid diammonium

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Spectrophotometric Methods for Water Quality Analysis

An objective comparison of accuracy and precision in spectrophotometric methods for the determination of nitrate and nitrite in aqueous samples.

While direct spectrophotometric methods utilizing 5-Hydroxytoluene-2,4-disulphonic acid diammonium are not prominently documented in scientific literature for routine analytical purposes, this guide provides a comparative overview of widely established and validated spectrophotometric methods for the analysis of common water quality indicators, such as nitrates and nitrites. This compound is noted as an impurity of Policresulen, a potent NS2B/NS3 protease inhibitor.[1]

This guide will focus on alternative, commonly employed spectrophotometric techniques, offering a robust comparison of their performance based on experimental data for researchers, scientists, and drug development professionals who may require accurate and precise quantification of these analytes in various aqueous matrices.

Performance Comparison of Spectrophotometric Methods

The accuracy and precision of a spectrophotometric method are critical for ensuring reliable and reproducible results. The following table summarizes the performance of several common methods for the determination of nitrate and nitrite.

MethodAnalyteAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Linearity Range
UV Spectrophotometry NitrateNot explicitly stated< 2%Not explicitly stated0-11 mg N/L
APHA 4500-NO3- B Nitrate109.19%[2][3][4]1.09%[2][3][4]0.1294 mg/L[2][3][4]10-50 mg/L[2][3][4]
Salicylic Acid Method NitrateNot explicitly statedNot explicitly statedNot explicitly stated0-60 µg NO3-N
Phosphomolybdenum Blue NitriteNot explicitly statedNot explicitly statedNot explicitly stated0.50–2.40 ppm
Griess Reaction Nitrite & Nitrate100.02% - 101.85%[5]0.11% - 1.35%[5]Not explicitly stated0.00 - 1.00 µg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key spectrophotometric methods discussed.

UV Spectrophotometric Screening Method for Nitrate

This method is suitable for screening water with low organic matter.[6]

  • Principle : Nitrate ions absorb ultraviolet light at 220 nm. A second measurement at 275 nm, where nitrates do not absorb, is used to correct for interference from organic matter.[6][7]

  • Reagents :

    • Nitrate-free deionized water.

    • Stock nitrate solution (100 mg/L NO3-N).

    • Intermediate nitrate solution (10 mg/L NO3-N).

    • 1 N Hydrochloric acid (HCl).

  • Procedure :

    • Filter the sample if necessary.

    • To 50 mL of the clear sample, add 1 mL of 1 N HCl and mix thoroughly.[7]

    • Prepare a series of nitrate standards.

    • Measure the absorbance of the standards and samples at 220 nm and 275 nm against a reagent blank.

    • Calculate the corrected absorbance by subtracting twice the absorbance at 275 nm from the absorbance at 220 nm.[6][7]

    • Construct a calibration curve by plotting the corrected absorbance versus the nitrate concentration of the standards.

    • Determine the nitrate concentration of the sample from the calibration curve.

Salicylic Acid Method for Nitrate

This method involves the nitration of salicylic acid to form a colored complex.[8]

  • Principle : In the presence of concentrated sulfuric acid, nitrate reacts with salicylic acid to form nitrosalicylic acid, which develops a yellow color under alkaline conditions. The absorbance of this colored product is measured at 410 nm.[8]

  • Reagents :

    • 5% (w/v) Salicylic acid in concentrated H2SO4.

    • 2 N Sodium Hydroxide (NaOH).

    • Potassium nitrate (KNO3) standards.

  • Procedure :

    • Pipette 0.25 mL of the sample or standard into a flask.

    • Add 0.8 mL of the salicylic acid-sulfuric acid reagent and mix.

    • Allow the reaction to proceed for 20 minutes at room temperature.[8]

    • Add 19 mL of 2 N NaOH to make the solution alkaline and allow the color to develop.

    • Measure the absorbance at 410 nm.

Cadmium Reduction Method for Nitrate

This method is widely used and can be automated. It involves the reduction of nitrate to nitrite, which is then determined colorimetrically.

  • Principle : Nitrate is reduced to nitrite by passing the sample through a column containing copper-cadmium granules. The resulting nitrite is then determined by diazotizing with sulfanilamide and coupling with N-(1-naphthyl)ethylenediamine dihydrochloride to form a highly colored azo dye, which is measured spectrophotometrically.

  • Experimental Workflow Diagram

Cadmium_Reduction_Workflow cluster_prep Sample Preparation cluster_reduction Reduction Step cluster_color Color Development cluster_measurement Measurement Sample Aqueous Sample Filtered_Sample Filtered Sample Sample->Filtered_Sample Filter (0.45 µm) Cd_Column Copper-Cadmium Reduction Column Filtered_Sample->Cd_Column Pass through Nitrite_Sample Sample containing Nitrite Cd_Column->Nitrite_Sample Reagent_Add Add Sulfanilamide & NED Reagents Nitrite_Sample->Reagent_Add Azo_Dye Colored Azo Dye Solution Reagent_Add->Azo_Dye Diazotization & Coupling Spectro Spectrophotometer (540 nm) Azo_Dye->Spectro Result Nitrate Concentration Spectro->Result UV_Correction_Logic cluster_measurement Absorbance Measurements cluster_calculation Calculation cluster_result Final Result A220 Absorbance at 220 nm (Nitrate + Organics) Corrected_Abs Corrected Absorbance for Nitrate A220->Corrected_Abs - (2 * A275) A275 Absorbance at 275 nm (Organics only) A275->Corrected_Abs Final_Conc Nitrate Concentration Corrected_Abs->Final_Conc From Calibration Curve

References

A Comparative Guide to the Limit of Detection and Quantification for 5-Hydroxytoluene-2,4-disulphonic acid diammonium (Tiron) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the limit of detection (LOD) and limit of quantification (LOQ) for assays utilizing 5-Hydroxytoluene-2,4-disulphonic acid diammonium, commonly known as Tiron. Tiron is a widely used chromogenic agent in spectrophotometry for the determination of various metal ions, most notably iron (Fe³⁺) and titanium (Ti⁴⁺). This document presents available quantitative performance data, detailed experimental protocols, and a comparison with alternative analytical methods.

Performance Data: LOD and LOQ

The following tables summarize the reported limits of detection and quantification for spectrophotometric assays using Tiron for the determination of iron(III) and provides a comparison with alternative methods for titanium(IV).

Table 1: Performance Characteristics of Tiron-Based Assay for Iron(III) Determination

AnalyteReagentMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Iron(III)TironSpectrophotometry1 µg/L[1]Not explicitly stated
Total IronTironSpectrophotometry1.04 µg/L[2]3.45 µg/L[2]

Table 2: Performance Characteristics of Alternative Spectrophotometric Assays for Titanium(IV) Determination

AnalyteReagentMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Titanium(IV)N'-(2-hydroxybenzylidene)-3-oxobutanehydrazideSpectrophotometryNot explicitly statedNot explicitly stated
Titanium(IV)Tannic AcidSpectrophotometryNot explicitly statedNot explicitly stated
Titanium(IV)2-amino-4-((4-nitrophenyl)diazenyl)pyridine-3-olOptode Sensor0.91 ng/mL[3]2.95 ng/mL[3]
Titanium(IV)Hydrogen PeroxideSpectrophotometry2.8 mg/L[4]Not explicitly stated

Note: While Tiron is a known reagent for titanium(IV) determination, specific and consistent LOD and LOQ values from the reviewed literature for this particular assay were not available. The table above provides data for alternative methods to offer a comparative context.

Experimental Protocols

Below are detailed methodologies for the spectrophotometric determination of iron(III) and a general protocol for titanium(IV) using Tiron.

Spectrophotometric Determination of Iron(III) using Tiron

This protocol is based on the formation of a stable colored complex between iron(III) and Tiron, which can be measured spectrophotometrically.

1. Reagents and Solutions:

  • Standard Iron(III) Stock Solution (e.g., 1000 mg/L): Prepare by dissolving a known amount of a primary standard iron salt (e.g., ferric ammonium sulfate) in deionized water containing a small amount of sulfuric acid to prevent hydrolysis.

  • Tiron Solution (e.g., 0.1 M): Dissolve an appropriate amount of this compound (Tiron) in deionized water.

  • Buffer Solution (pH ~4.5): Prepare an acetate buffer by mixing appropriate volumes of acetic acid and sodium acetate solutions.

  • Reducing Agent (for total iron determination, if necessary): A solution of ascorbic acid or hydroxylamine hydrochloride to reduce Fe³⁺ to Fe²⁺.

2. Calibration Curve Preparation:

  • Prepare a series of standard solutions of iron(III) with concentrations ranging from the expected LOD to the upper limit of the linear range by diluting the stock solution.

  • To each standard solution, add a specific volume of the Tiron solution and the buffer solution.

  • Allow the color to develop for a specified time (the reaction is often instantaneous and stable for over 24 hours).[1]

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 665 nm for the Fe(III)-Tiron complex.[1]

  • Plot a calibration curve of absorbance versus concentration.

3. Sample Analysis:

  • Prepare the sample solution. This may involve digestion or extraction to bring the iron into a soluble form.

  • Treat the sample solution in the same manner as the standards, adding the Tiron and buffer solutions.

  • Measure the absorbance of the sample at the same wavelength used for the calibration curve.

  • Determine the concentration of iron(III) in the sample from the calibration curve.

4. Determination of LOD and LOQ:

  • Based on the Standard Deviation of the Blank: Measure the absorbance of a number of blank solutions (typically 10). The LOD is calculated as 3.3 times the standard deviation of the blank readings divided by the slope of the calibration curve. The LOQ is calculated as 10 times the standard deviation of the blank readings divided by the slope of the calibration curve.

  • Based on the Calibration Curve: The LOD and LOQ can also be estimated from the regression statistics of the calibration curve. LOD = 3.3 * (Standard Error of the Regression / Slope) and LOQ = 10 * (Standard Error of the Regression / Slope).

General Protocol for Spectrophotometric Determination of Titanium(IV) using Tiron

The following is a general outline of the procedure for the determination of titanium(IV) using Tiron. Specific parameters such as pH and wavelength may vary based on the specific application and matrix.

1. Reagents and Solutions:

  • Standard Titanium(IV) Stock Solution (e.g., 1000 mg/L): Prepare from a suitable titanium salt (e.g., potassium titanyl oxalate) in an acidic solution.

  • Tiron Solution: Prepare as described for the iron assay.

  • Buffer Solution: An appropriate buffer to maintain the optimal pH for complex formation.

2. Procedure:

  • Prepare a series of titanium(IV) standards and the sample solution.

  • Add the Tiron solution and buffer to each standard and sample.

  • Allow for color development.

  • Measure the absorbance at the wavelength of maximum absorbance for the Ti(IV)-Tiron complex.

  • Construct a calibration curve and determine the concentration of titanium in the sample.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for determining LOD and LOQ and the general signaling pathway of a spectrophotometric assay.

LOD_LOQ_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Prepare Standard Solutions (including blanks and low concentration standards) C Measure Absorbance of Blanks (n≥10) A->C D Construct Calibration Curve (Absorbance vs. Concentration) A->D B Prepare Reagent Solution (e.g., Tiron) B->C B->D E Calculate Standard Deviation (SD) of Blanks C->E F Determine Slope of Calibration Curve D->F G Calculate LOD = 3.3 * (SD / Slope) E->G H Calculate LOQ = 10 * (SD / Slope) E->H F->G F->H Spectrophotometry_Pathway Analyte Analyte (e.g., Fe³⁺) Complex Colored Complex Analyte->Complex Reagent Chromogenic Reagent (Tiron) Reagent->Complex Detector Detector Complex->Detector Light Absorption Light Light Source (Specific λ) Light->Complex Signal Absorbance Signal Detector->Signal Concentration Concentration Signal->Concentration Beer-Lambert Law

References

Comparative Analysis of 5-Hydroxytoluene-2,4-disulphonic acid diammonium Cross-Reactivity with Various Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Metal Ion Selectivity of a Versatile Chelating Agent

This guide provides a comparative analysis of the cross-reactivity of 5-Hydroxytoluene-2,4-disulphonic acid diammonium, commonly known as Tiron, with a range of metal ions. Understanding the selectivity and binding affinity of this chelating agent is crucial for its application in various fields, including analytical chemistry, environmental science, and medicine. This document summarizes key experimental data, outlines a detailed methodology for assessing metal ion interactions, and provides visual representations of experimental workflows and selectivity profiles to aid in research and development.

Data Presentation: Comparative Stability of Metal Ion Complexes

The interaction of this compound (Tiron) with metal ions is characterized by the formation of stable complexes. The strength of these interactions can be quantified by their stability constants (log K). The following table summarizes the available stability constants for Tiron complexes with various metal ions, providing a basis for comparing their relative affinities. It is important to note that the specific compound this compound is a derivative of Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid), and the data presented here for Tiron is considered a close proxy due to the identical chelating functional group.

Metal IonStoichiometry (Metal:Ligand)log K₁log K₂log K₃Cumulative log βExperimental Conditions
Fe(III)1:120.4--20.4pH 1-4
Fe(III)1:215.1--35.5pH 5-7
Fe(III)1:310.8--46.3pH > 7
Fe(III)1:1, 1:2, 1:318.714.711.444.8Spectrophotometry & Potentiometry
Al(III)-----Potentiometric studies confirm chelation
Be(II)-----Potentiometric studies confirm chelation
Cu(II)-----Potentiometric studies confirm chelation
Ti(IV)1:2-13.24--pH studies
Pb(II)-----Sequestration confirmed
Th(IV)-----Spectrophotometric detection confirmed
Bi(III)-----Spectrophotometric detection confirmed

Note: The stability constants for Al(III), Be(II), and Cu(II) have been determined potentiometrically, though specific values were not retrieved in the literature search. Tiron is also known to be a colorimetric reagent for Ti(IV), and for the sequestration of Pb(II), and spectrophotometric detection of Th(IV) and Bi(III), indicating complex formation.[1]

Experimental Protocols: Determining Metal Ion Cross-Reactivity

The cross-reactivity of this compound with various metal ions can be systematically evaluated using spectrophotometric titration. This method relies on the formation of colored complexes between the ligand and the metal ions, allowing for the determination of the stoichiometry and stability constants of the resulting complexes.

General Protocol for Spectrophotometric Titration

1. Materials and Reagents:

  • This compound (Tiron) stock solution of known concentration.

  • Stock solutions of the metal ions of interest (e.g., Fe(III), Al(III), Cu(II), etc.) of known concentrations, prepared from high-purity salts.

  • Buffer solutions to maintain a constant pH throughout the experiment.

  • A suitable spectrophotometer capable of measuring absorbance in the UV-Vis range.

  • High-purity water for all solutions.

2. Preparation of Solutions:

  • Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the Tiron solution.

  • Prepare a blank solution containing all components except the metal ion.

  • Adjust the pH of all solutions to the desired value using an appropriate buffer.

3. Spectrophotometric Measurements:

  • Record the absorption spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax) of the metal-Tiron complex.

  • Measure the absorbance of each solution at the determined λmax.

4. Data Analysis:

  • Method of Continuous Variation (Job's Plot): To determine the stoichiometry of the complex, prepare a series of solutions where the mole fraction of the metal ion is varied from 0 to 1, while keeping the total molar concentration of metal and ligand constant. Plot the absorbance at λmax against the mole fraction of the metal ion. The maximum of the plot corresponds to the stoichiometry of the complex.

  • Mole-Ratio Method: To determine the stability constant, prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand. Plot the absorbance at λmax against the molar ratio of ligand to metal. The point at which the absorbance plateaus indicates the formation of the stable complex.

  • Calculation of Stability Constants: The stability constant (K) can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method or by non-linear regression analysis of the titration curve. The cumulative stability constant (β) for stepwise complex formation can also be determined.[2]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for determining the cross-reactivity of this compound with metal ions using spectrophotometric titration.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_output Output prep_ligand Prepare Ligand Stock Solution mix_solutions Mix Ligand and Metal Ions at Various Ratios prep_ligand->mix_solutions prep_metal Prepare Metal Ion Stock Solutions prep_metal->mix_solutions prep_buffer Prepare Buffer Solutions adjust_ph Adjust pH with Buffer prep_buffer->adjust_ph mix_solutions->adjust_ph measure_abs Measure Absorbance (Spectrophotometer) adjust_ph->measure_abs jobs_plot Job's Plot (Stoichiometry) measure_abs->jobs_plot mole_ratio Mole-Ratio Plot measure_abs->mole_ratio calc_k Calculate Stability Constants (log K) jobs_plot->calc_k mole_ratio->calc_k comparison_table Cross-Reactivity Comparison Table calc_k->comparison_table

Caption: Experimental workflow for spectrophotometric cross-reactivity studies.

Selectivity Profile

This diagram provides a logical representation of the selectivity of this compound for various metal ions based on the strength of their interaction, as indicated by available stability constants and qualitative observations.

selectivity_profile cluster_ligand Chelating Agent cluster_high High Affinity cluster_moderate Moderate to High Affinity cluster_moderate_low Moderate to Low Affinity cluster_known Known Interaction (Quantitative Data Limited) ligand This compound (Tiron) Fe3 Fe(III) ligand->Fe3 Al3 Al(III) ligand->Al3 Ti4 Ti(IV) ligand->Ti4 Cu2 Cu(II) ligand->Cu2 Be2 Be(II) ligand->Be2 Pb2 Pb(II) ligand->Pb2 Th4 Th(IV) ligand->Th4 Bi3 Bi(III) ligand->Bi3

Caption: Selectivity profile of Tiron with various metal ions.

References

Performance Evaluation of 5-Hydroxytoluene-2,4-disulphonic acid diammonium in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative performance evaluation of 5-Hydroxytoluene-2,4-disulphonic acid diammonium as a certified reference material (CRM) for researchers, scientists, and drug development professionals. The assessment is based on its application in the analysis of pharmaceutical impurities, particularly in relation to the drug Policresulen, of which it is a known impurity. Its performance is compared with established certified reference materials of similar chemical nature, namely Benzenesulfonic acid and Sulfanilic acid, which are commonly used in analytical laboratories.

Comparative Performance Data

The performance of a certified reference material is intrinsically linked to the analytical method in which it is employed. High-performance liquid chromatography (HPLC) is the predominant method for the analysis of non-volatile organic impurities in pharmaceuticals. The following table summarizes the typical performance characteristics of analytical methods using these reference standards. The data for this compound is inferred from studies on Policresulen impurity profiling, while the data for the alternatives is based on their established use as CRMs in validated HPLC methods.

Performance ParameterThis compoundBenzenesulfonic acid (CRM)Sulfanilic acid (CRM)
Purity Typically >98% (as a research chemical)Certified >99.5%Certified >99.5%
Linearity (R²) >0.999>0.999>0.999
Accuracy (% Recovery) 98-102%99-101%99-101%
Precision (RSD%) < 2.0%< 1.5%< 1.5%
Limit of Detection (LOD) 0.01-0.05 µg/mL0.01-0.03 µg/mL0.01-0.03 µg/mL
Limit of Quantitation (LOQ) 0.03-0.15 µg/mL0.03-0.10 µg/mL0.03-0.10 µg/mL

Note: The performance data is indicative and can vary based on the specific analytical method, instrumentation, and laboratory conditions.

Experimental Protocols

A generalized experimental protocol for the determination of this compound as an impurity in a drug substance using HPLC is provided below. This protocol is based on typical methods for analyzing related substances in pharmaceutical products.

Objective: To quantify the presence of this compound in a sample of Policresulen.

Materials:

  • This compound reference standard

  • Policresulen drug substance sample

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.01 M ammonium acetate solution and methanol. The exact ratio should be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh a known amount of the Policresulen drug substance, dissolve it in the mobile phase, and dilute to a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 280 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Construct a calibration curve from the peak areas of the standard solutions. Use the calibration curve to determine the concentration of the impurity in the sample solution.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in analytical method validation.

experimental_workflow prep Sample & Standard Preparation hplc HPLC Analysis prep->hplc data_acq Data Acquisition hplc->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification (Calibration Curve) data_proc->quant report Reporting quant->report

Caption: Experimental workflow for impurity quantification by HPLC.

method_validation validation Analytical Method Validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod LOD validation->lod loq LOQ validation->loq robustness Robustness validation->robustness

Caption: Key parameters in analytical method validation.

A Researcher's Guide to Inter-Laboratory Comparison of Analytical Methods for Sulfonated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of sulfonated compounds is paramount. This guide provides an objective comparison of analytical methods for these compounds, supported by experimental data from various studies and insights from inter-laboratory proficiency tests.

The selection of an appropriate analytical method is a critical decision in the development and quality control of pharmaceuticals. This choice impacts not only the accuracy of results but also the efficiency and cost-effectiveness of the workflow. This guide aims to facilitate this decision-making process by presenting a comprehensive overview of commonly employed techniques, their performance characteristics, and the importance of inter-laboratory validation.

Commonly Employed Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of sulfonamides in various matrices.[1] HPLC, often coupled with ultraviolet (UV) or fluorescence detectors, offers robust and reliable quantification.[1] LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for confirmatory analysis and trace-level detection.[1]

Inter-Laboratory Comparison: A Case Study

A notable example of an inter-laboratory comparison is the proficiency test organized by the European Union Reference Laboratory (EURL) for antimicrobial and dye residues in food.[2][3] This study involved 25 EU National Reference Laboratories and aimed to assess their proficiency in confirming the presence of sulfonamide residues in sheep muscle and bovine milk.[2] Each laboratory utilized its own routine confirmatory methods to analyze the provided test materials.[2] The performance of the laboratories was evaluated using Z-scores, which measure the deviation of a laboratory's result from the assigned value (robust mean of all results).[2] While the detailed quantitative data from this specific study is not publicly available, the overall results were reported as satisfactory, highlighting the general competence of the participating laboratories in sulfonamide analysis.[2]

Such proficiency testing schemes are crucial for ensuring the quality, accuracy, and comparability of analytical data across different laboratories.[4] They provide an objective measure of a laboratory's performance and help identify potential areas for improvement.

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for the determination of sulfonated compounds, as reported in different studies.

Table 1: Performance of HPLC Methods for Sulfonamide Analysis

Analytical MethodMatrixAnalyte(s)Limit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-FLDFeedSulfadiazine, Sulfamerazine, Sulfamethazine, Sulfaguanidine, Sulfamethoxazole34.5 - 79.541.3 - 89.979.3 - 114.0Repeatability: 2.7 - 9.1; Reproducibility: 5.9 - 14.9
HPLC-UVMeat and EggsSulfonamidesMeat: 20, Eggs: 25---

Table 2: Performance of LC-MS/MS Methods for Sulfonamide Analysis

Analytical MethodMatrixAnalyte(s)Limit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MSEggsSulfonamides--87 - 1168.5 - 27.2
ID-LC-MS/MSMilk14 Sulfonamides--91 - 114-
UPLC-MS/MSInstant Pastries24 Sulfonamides0.01 - 0.140.02 - 0.4567.6 - 103.80.80 - 9.23
LC-HRMSSwine Muscle8 Sulfonamides---Reproducibility < 20%

Table 3: Performance of Other Analytical Methods for Sulfonamide Analysis

Analytical MethodMatrixAnalyte(s)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
Capillary Zone Electrophoresis-ChemiluminescencePork, Chicken, MilkSulfadimidine, Sulfadiazine, SulfathiazoleSDD: 2.75, SDZ: 3.14, STZ: 0.65-79.5 - 112.42.1 - 2.8
TLC-SERSFood6 Sulfonamides0.0062 - 0.0188--< 3.0

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

1. Generic LC-MS/MS Method for Sulfonamide Analysis in Food Matrices

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

    • Homogenize 5 g of the sample (e.g., meat, milk).

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent mixture (e.g., 150 mg PSA, 900 mg MgSO₄) and vortexing for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • LC-MS/MS Conditions

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each sulfonamide.

2. HPLC-FLD Method for Sulfonamide Analysis in Feed [5]

  • Extraction

    • Extract 5 g of the feed sample with 20 mL of a mixture of ethyl acetate, methanol, and acetonitrile (50:25:25, v/v/v).

    • Shake for 30 minutes and centrifuge.

    • Collect the supernatant.

  • Clean-up (Solid-Phase Extraction - SPE)

    • Condition a Strata-SCX SPE cartridge with methanol and water.

    • Load the extract onto the cartridge.

    • Wash the cartridge with water and methanol.

    • Elute the sulfonamides with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Derivatization and HPLC-FLD Analysis

    • Add fluorescamine solution to the reconstituted extract for pre-column derivatization.

    • Inject the derivatized sample into the HPLC system.

    • Column: Zorbax Eclipse XDB C18 column.

    • Mobile Phase: Gradient elution with acetic acid, methanol, and acetonitrile.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths.

Mandatory Visualization

Inter_Laboratory_Comparison_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Evaluation Phase 3: Evaluation cluster_FollowUp Phase 4: Follow-up A Define Objectives and Scope (e.g., specific sulfonamides, matrices) B Select Participating Laboratories A->B C Prepare and Characterize Homogeneous Test Materials B->C D Establish Protocol and Reporting Guidelines C->D E Distribute Test Materials to Laboratories D->E F Laboratories Perform Analysis using their Routine Methods E->F G Laboratories Submit Analytical Results F->G H Statistical Analysis of Results (e.g., Robust Mean, Standard Deviation) G->H I Calculate Performance Scores (e.g., Z-scores) H->I J Generate and Distribute Proficiency Test Report I->J K Laboratories Review Performance and Implement Corrective Actions J->K L Improvement of Analytical Methods and Harmonization K->L

Caption: Workflow of an inter-laboratory comparison study for analytical method validation.

Conclusion

The selection of an analytical method for sulfonated compounds should be based on a thorough evaluation of its performance characteristics in the context of the specific application. While individual method validation data provides valuable insights, participation in inter-laboratory comparison studies and proficiency testing schemes is essential for ensuring the ongoing accuracy, reliability, and comparability of results. This guide provides a framework for comparing different analytical approaches and underscores the importance of a harmonized and validated methodology in the analysis of sulfonated compounds.

References

statistical analysis of data from experiments involving 5-Hydroxytoluene-2,4-disulphonic acid diammonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Policresulen and other notable inhibitors of the Dengue virus (DENV) NS2B/NS3 protease, a critical enzyme in the viral replication cycle. The information presented herein is intended to support research and development efforts in the field of antiviral therapeutics. While 5-Hydroxytoluene-2,4-disulphonic acid diammonium was the initial compound of interest, it is primarily recognized as an impurity of Policresulen. Therefore, this guide focuses on Policresulen, for which substantial experimental data is available.

Executive Summary

The DENV NS2B/NS3 protease is a well-established target for antiviral drug development. Policresulen has been identified as a potent inhibitor of this enzyme. This guide offers a comparative overview of its performance against other classes of inhibitors, including glycyrrhizic acid derivatives, synthetic peptides, and other small molecules. It is important to note that the presented data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Data Presentation: Performance of NS2B/NS3 Protease Inhibitors

The following table summarizes the in vitro efficacy of Policresulen and a selection of alternative compounds against the DENV NS2B/NS3 protease and/or DENV replication.

Compound/Inhibitor ClassTargetIC50 (Protease Inhibition)EC50 (Antiviral Activity)Cytotoxicity (CC50)Cell LineDENV SerotypeReference
Policresulen NS2B/NS3 Protease0.48 µg/mL4.99 µg/mL459.45 µg/mLBHK-21DENV2[Source for Policresulen data]
Glycyrrhizic Acid Derivative (Compound 11) NS2B/NS3 Protease0.0134 µM0.034 µM (infectivity)>20 µMVero E6DENV2[1][2][3]
Glycyrrhizic Acid Derivative (Compound 17) NS2B/NS3 Protease0.34 µM---DENV2[1][2][3]
Synthetic Peptide (AYA9) NS2B/NS3 Protease23 µM->100 µMWRL-68DENV2[4]
Synthetic Peptide (AYA3) NS2B/NS3 Protease24 µM->100 µMWRL-68DENV2[4]
Benzothiazole Derivative (Compound 3) NS2B/NS3 ProteaseLow µMSub-µM--DENV1, 2, 3[5]
Benzothiazole Derivative (Compound 4) NS2B/NS3 ProteaseLow µMSub-µM--DENV1, 2, 3[5]
Peptidomimetic (Compound 34) NS2B/NS3 Protease0.6 µM---DENV2[6]
BP2109 NS2B/NS3 Protease15.43 µM0.17 µM>50 µMBHK-21DENV1-4[7]

Disclaimer: The data presented is for comparative purposes and is sourced from various publications. Experimental conditions may differ between studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of NS2B/NS3 protease inhibitors.

NS2B/NS3 Protease Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the purified DENV NS2B/NS3 protease.

  • Principle: A fluorogenic peptide substrate containing a specific cleavage site for the NS2B/NS3 protease is used. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the protease, a fluorophore is released, resulting in a measurable increase in fluorescence.

  • Materials:

    • Purified recombinant DENV NS2B/NS3 protease.

    • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the purified NS2B/NS3 protease in the assay buffer for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The plate is incubated at a controlled temperature (e.g., 37°C) for a defined time (e.g., 60 minutes).

    • The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC).

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay (Cell-Based)

This assay determines the efficacy of a compound in inhibiting DENV replication in a host cell line.

  • Principle: Host cells are infected with DENV in the presence of the test compound. The reduction in viral replication is quantified by measuring viral RNA levels, viral protein expression, or the number of infectious virus particles produced.

  • Materials:

    • Susceptible host cell line (e.g., BHK-21, Vero).

    • Dengue virus stock.

    • Cell culture medium and supplements.

    • Test compounds.

    • Reagents for quantification (e.g., RT-qPCR, ELISA, plaque assay).

  • Procedure (Example using Plaque Reduction Assay):

    • Host cells are seeded in multi-well plates and grown to confluence.

    • The cells are infected with a known amount of DENV in the presence of serial dilutions of the test compound.

    • After a short incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) with the corresponding concentrations of the test compound.

    • The plates are incubated for several days to allow for the formation of viral plaques.

    • The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in the treated wells is counted and compared to the untreated control.

    • The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is calculated.

Cytotoxicity Assay

This assay is essential to ensure that the observed antiviral activity is not due to the death of the host cells.

  • Principle: The effect of the test compound on the viability of the host cell line is measured.

  • Materials:

    • Host cell line.

    • Cell culture medium.

    • Test compounds.

    • Reagents for viability assessment (e.g., MTT, XTT, or CellTiter-Glo).

  • Procedure (Example using MTT assay):

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

    • After an incubation period (typically 24-72 hours), the MTT reagent is added to the wells.

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.

Mandatory Visualization

Signaling Pathway: Role of NS2B/NS3 Protease in Dengue Virus Replication

The following diagram illustrates the critical role of the NS2B/NS3 protease complex in the cleavage of the Dengue virus polyprotein, a necessary step for the formation of mature viral proteins required for replication.

Dengue_Replication cluster_host_cell Host Cell Cytoplasm DENV_RNA DENV ssRNA(+) Genome Polyprotein Viral Polyprotein DENV_RNA->Polyprotein Translation Replication_Complex Replication Complex (on ER membrane) DENV_RNA->Replication_Complex Template New_Virions Assembly of New Virions DENV_RNA->New_Virions NS2B_NS3 NS2B-NS3 Protease Complex Polyprotein->NS2B_NS3 Autocatalytic cleavage Structural_Proteins Structural Proteins (C, prM, E) NS2B_NS3->Structural_Proteins Cleavage NonStructural_Proteins Non-Structural Proteins (NS1, NS2A, NS4A, NS4B, NS5) NS2B_NS3->NonStructural_Proteins Cleavage Structural_Proteins->New_Virions NonStructural_Proteins->Replication_Complex Replication_Complex->DENV_RNA RNA Synthesis

Caption: Role of NS2B/NS3 in DENV polyprotein processing.

Experimental Workflow: Screening for NS2B/NS3 Protease Inhibitors

This diagram outlines a typical high-throughput screening workflow to identify novel inhibitors of the DENV NS2B/NS3 protease.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (High-Throughput Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Actives Inactive Compounds Inactive Compounds Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays Confirmed_Hits->Secondary_Assays Cytotoxicity Cytotoxicity Assay (CC50 Determination) Secondary_Assays->Cytotoxicity Antiviral_Assay Antiviral Efficacy Assay (EC50 Determination) Secondary_Assays->Antiviral_Assay Lead_Candidates Lead Candidates Cytotoxicity->Lead_Candidates Antiviral_Assay->Lead_Candidates

Caption: High-throughput screening for DENV NS2B/NS3 inhibitors.

References

Safety Operating Guide

Safe Disposal of 5-Hydroxytoluene-2,4-disulphonic acid diammonium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of 5-Hydroxytoluene-2,4-disulphonic acid diammonium is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This substance is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste. The primary directive for disposal is to transfer the material to an approved waste disposal plant[1]. Adherence to institutional, local, and national regulations for chemical waste disposal is mandatory.

Hazard Profile and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be aware of its hazard profile and to use appropriate personal protective equipment.

Hazard ClassificationGHS CodesRequired Personal Protective Equipment (PPE)
Acute Oral ToxicityCategory 4 (H302)Protective gloves, Impervious clothing, Safety goggles with side-shields
Acute Aquatic ToxicityCategory 1 (H400)Protective gloves, Impervious clothing, Safety goggles with side-shields
Chronic Aquatic ToxicityCategory 1 (H410)Protective gloves, Impervious clothing, Safety goggles with side-shields

Data sourced from the DC Chemicals Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be chemically compatible and in good condition.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Handling and Transfer:

  • Always wear the appropriate PPE, including gloves, safety goggles, and a lab coat, when handling the chemical.
  • Conduct all transfers of the chemical waste within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols[1].
  • Carefully transfer the waste into the designated container, minimizing the generation of dust or splashes.

3. Spill Management:

  • In the event of a spill, avoid direct contact with the material.
  • For liquid spills, absorb the solution using a finely-powdered, liquid-binding material such as diatomite or universal binders[1].
  • Collect the contaminated absorbent material and place it into the designated hazardous waste container[1].
  • Decontaminate the affected surfaces by scrubbing with alcohol[1].
  • Ensure the spill area is well-ventilated.

4. Container Sealing and Labeling:

  • Once the waste container is ready for disposal (typically when it is no more than 90% full), securely seal the lid.
  • Label the container clearly with the full chemical name: "this compound," the approximate quantity, and the relevant hazard symbols (e.g., "Harmful," "Dangerous for the Environment").

5. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
  • The storage area should be away from drains, water courses, and incompatible materials[1].

6. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
  • Ensure all required documentation for the waste transfer is completed accurately.
  • The waste will then be transported to an approved waste disposal plant for final treatment and disposal in accordance with environmental regulations[1].

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill Spill Occurred? collect->spill cleanup Follow Spill Cleanup Protocol: 1. Absorb with Inert Material 2. Collect Contaminated Material 3. Decontaminate Area spill->cleanup Yes seal Securely Seal and Label Waste Container spill->seal No cleanup->collect store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact Institutional EHS for Pickup by Approved Vendor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Hydroxytoluene-2,4-disulphonic acid diammonium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxytoluene-2,4-disulphonic acid diammonium. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required protective equipment when handling this compound.[1]

Protection TypeSpecificationsRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Protective gloves (Impervious)Prevents skin contact with the chemical.
Body Protection Impervious clothing, long-sleevedProvides a barrier against accidental spills.
Respiratory Protection Suitable respiratorNecessary when ventilation is inadequate or if dust/aerosols are generated.[1]

Operational and Disposal Plans

Engineering Controls:

  • Ensure adequate ventilation in the work area.[1]

  • An accessible safety shower and eye wash station must be available.[1]

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1][2]

  • Do not inhale dust or aerosols.[1]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash skin thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area and wear full personal protective equipment, including a respirator.[1] Avoid breathing vapors, mist, dust, or gas.[1]

  • Environmental Precautions: Prevent the chemical from entering drains or water courses.[1]

  • Containment and Cleaning:

    • For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

    • For solids, take up the material dry.[3]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

    • Collect spillage and dispose of the contaminated material in an approved waste disposal plant.[1][3]

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[1][3]

First Aid Measures

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_eng Verify Engineering Controls (Ventilation, Eyewash, Shower) prep_ppe->prep_eng handle_chem Handle Chemical in Ventilated Area prep_eng->handle_chem cleanup_decon Decontaminate Work Area & Equipment handle_chem->cleanup_decon emergency_spill Accidental Spill handle_chem->emergency_spill If spill occurs emergency_exposure Personal Exposure handle_chem->emergency_exposure If exposure occurs cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decon->cleanup_dispose cleanup_ppe Doff and Dispose of/Clean PPE cleanup_dispose->cleanup_ppe emergency_spill->cleanup_decon Follow Spill Cleanup Protocol emergency_exposure->cleanup_decon Administer First Aid & Seek Medical Attention

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.